2-Chloro-4-ethylthiazole
Description
Properties
IUPAC Name |
2-chloro-4-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPVKJMVDWUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477497 | |
| Record name | 2-Chloro-4-ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-12-8 | |
| Record name | 2-Chloro-4-ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethylthiazole via a Modified Hantzsch Reaction Pathway
This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-chloro-4-ethylthiazole, a key heterocyclic building block in modern drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic decisions, and practical considerations essential for a successful and reproducible synthesis. The core of this process relies on the classic Hantzsch thiazole synthesis, adapted to accommodate the introduction of a chlorine atom at the C2 position.
Strategic Overview: The Rationale for a Two-Step Approach
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The title compound, 2-chloro-4-ethylthiazole, serves as a versatile intermediate, allowing for further functionalization at the 2-position through nucleophilic substitution reactions, making it highly valuable for building molecular libraries.[3]
A direct, one-pot Hantzsch synthesis of 2-chloro-4-ethylthiazole is not the most practical or efficient route. The classic Hantzsch reaction involves the condensation of an α-haloketone with a thioamide.[4][5] While conceptually simple, the required thioamide for a direct synthesis (a hypothetical "chloro-thioformamide") is unstable and not commercially available.
Therefore, a more robust and field-proven strategy involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: First, we synthesize the corresponding 2-amino-4-ethylthiazole intermediate using readily available starting materials: 1-chloro-2-butanone and thiourea. This reaction is typically high-yielding and straightforward.[4][6]
-
Sandmeyer-type Reaction: Subsequently, the 2-amino group is chemically transformed into the target 2-chloro group via a diazotization reaction followed by a copper-catalyzed chlorination. This is a classic and reliable method for converting aromatic amines to halides.[1]
This two-step pathway ensures high yields, utilizes stable and accessible reagents, and provides a purifiable intermediate, which is a hallmark of a self-validating and scalable synthetic protocol.
Caption: Overall workflow for the two-step synthesis.
Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone of heterocyclic chemistry.[5] The mechanism for the formation of our intermediate, 2-amino-4-ethylthiazole, proceeds through several distinct stages:
-
Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of 1-chloro-2-butanone in an SN2 reaction. This displaces the chloride ion and forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, a tetrahedral intermediate known as a thiazoline derivative.
-
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-amino-4-ethylthiazole product.
The overall process is a condensation reaction, characterized by the formation of a larger molecule from smaller units with the concurrent loss of a small molecule, in this case, water.[4][7]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 1-chloro-2-butanone is a lachrymator and irritant.
Part A: Synthesis of 2-Amino-4-ethylthiazole
This protocol is based on established Hantzsch reaction methodologies.[4][8]
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of ethanol to the flask and stir to create a suspension.
-
Reagent Addition: Slowly add 1-chloro-2-butanone (10.65 g, 0.1 mol) to the suspension. The addition should be done dropwise over 10 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will often precipitate as the hydrochloride salt.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into 200 mL of a cold 10% aqueous sodium carbonate (Na₂CO₃) solution with vigorous stirring. This neutralizes the hydrohalic acid formed and precipitates the free amine.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the white to off-white solid product under vacuum to a constant weight.
Part B: Synthesis of 2-Chloro-4-ethylthiazole
This procedure employs a Sandmeyer-type reaction to replace the amino group with a chloro group.[1]
Methodology:
-
Diazotization Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the 2-amino-4-ethylthiazole (12.82 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the suspension to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 7.25 g, 0.105 mol) in 20 mL of water. Add this solution dropwise to the cooled thiazole suspension while maintaining the internal temperature below 5°C. The formation of the diazonium salt is often indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (CuCl, 12.8 g, 0.13 mol) in 50 mL of concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a dark oil, which can be purified by vacuum distillation to yield 2-chloro-4-ethylthiazole as a clear to pale yellow liquid.
Data Summary and Protocol Validation
Table 1: Quantitative Data for Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| A | 1-Chloro-2-butanone | 106.55 | 10.65 | 0.1 | 1.0 |
| Thiourea | 76.12 | 7.61 | 0.1 | 1.0 | |
| B | 2-Amino-4-ethylthiazole | 128.19 | 12.82 | 0.1 | 1.0 |
| Sodium Nitrite | 69.00 | 7.25 | 0.105 | 1.05 | |
| Copper(I) Chloride | 99.00 | 12.80 | 0.13 | 1.3 |
Self-Validating System:
-
TLC Monitoring: In Part A, the consumption of the α-haloketone and the appearance of the more polar aminothiazole product can be easily tracked.
-
pH Control: The neutralization step in Part A is critical. Checking the pH to ensure it is basic (pH 8-9) confirms the complete precipitation of the free amine product.
-
Temperature Control: The most critical parameter in Part B is maintaining a temperature of 0-5°C during diazotization. A temperature excursion can lead to the decomposition of the unstable diazonium salt, primarily forming the undesired 2-hydroxy-4-ethylthiazole.
-
Gas Effervescence: The vigorous bubbling of nitrogen gas during the Sandmeyer reaction provides a clear visual confirmation that the desired transformation is occurring.
-
Spectroscopic Confirmation: The final product's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).
- Google Patents. (2021). 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof (CN113461635A).
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole (CN105254584A).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
- Google Patents. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
-
National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]
- Google Patents. (1993). Process for the preparation of chlorothiazole derivatives (US5180833A).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (WO1997023469A1).
-
MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
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Starting materials for 2-Chloro-4-ethylthiazole synthesis
Topic: Starting Materials and Synthetic Pathway for 2-Chloro-4-ethylthiazole Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
The synthesis of 2-Chloro-4-ethylthiazole is a critical intermediate step in the development of various agrochemicals and pharmaceuticals (e.g., clomethiazole analogs). Unlike simple alkyl halides, the thiazole ring requires a construction-then-functionalization approach to ensure regioselectivity.
This guide details the Two-Phase Industrial Standard Route :
-
Hantzsch Thiazole Synthesis: Constructing the 2-amino-4-ethylthiazole scaffold using 1-bromo-2-butanone and thiourea.
-
Sandmeyer Transformation: Converting the C2-amino group to a C2-chloro substituent via diazotization.
This approach is preferred over direct chlorination of 4-ethylthiazole due to the difficulty in controlling regioselectivity (C2 vs. C5) during electrophilic substitution.
Part 1: Retrosynthetic Analysis & Strategy
To achieve high purity and yield, we disconnect the target molecule at the C2-Chlorine bond and the heterocyclic ring formation.
Strategic Pathway
-
Target: 2-Chloro-4-ethylthiazole
-
Intermediate: 2-Amino-4-ethylthiazole (Stable, crystalline solid)
-
Primary Precursors: 1-Bromo-2-butanone + Thiourea
Figure 1: Retrosynthetic breakdown showing the disconnection from the target halide back to the acyclic precursors.
Part 2: Primary Starting Materials
The quality of the starting materials dictates the impurity profile of the final product.
1. 1-Bromo-2-butanone (α-Bromoketone)
-
Role: Provides the 4-carbon backbone and the electrophilic center for the sulfur attack.
-
CAS: 816-40-0[1]
-
Purity Requirement: >95% (GC). Impurities like 3-bromo-2-butanone will lead to the 5-ethyl isomer, which is difficult to separate.
-
Safety Critical: This compound is a potent lachrymator . It must be handled in a fume hood with extreme caution.
-
Preparation Note: If commercial stock is unavailable, it can be synthesized by brominating 2-butanone (MEK) with bromine in methanol, though this often yields a mixture of regioisomers.
2. Thiourea
-
Role: Provides the N-C-S fragment for the thiazole ring.
-
CAS: 62-56-6
-
Purity: >99% (Technical grade is usually sufficient).
-
Handling: Solid, potential carcinogen (thyroid). Avoid dust inhalation.[2][3]
3. Sandmeyer Reagents
-
Sodium Nitrite (NaNO₂): Source of nitrosonium ion (
) for diazotization. -
Copper(I) Chloride (CuCl): The radical source for chlorination.
-
Hydrochloric Acid (HCl): Concentrated (37%) required to prevent diazonium hydrolysis.
Part 3: Phase 1 - Hantzsch Thiazole Synthesis
This phase constructs the heterocyclic ring. The reaction is highly favorable thermodynamically but requires careful neutralization to isolate the free base.
Mechanism
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of 1-bromo-2-butanone (S_N2 reaction). -
Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Experimental Protocol
| Parameter | Specification |
| Solvent | Ethanol (95% or absolute) or Water |
| Temperature | Reflux (78°C for EtOH) |
| Time | 2–4 Hours |
| Yield Target | 85–95% |
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.
-
Dissolution: Dissolve Thiourea (1.0 eq) in Ethanol (5 mL per gram of thiourea).
-
Addition: Add 1-Bromo-2-butanone (1.05 eq) dropwise over 30 minutes. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux. The solution will turn clear/yellow. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).
-
Precipitation (Salt Formation): Upon cooling, the hydrobromide salt of the thiazole may crystallize.
-
Neutralization: Evaporate ethanol. Dissolve residue in water. Slowly add aqueous Ammonia (NH₄OH) or Sodium Carbonate (Na₂CO₃) until pH ~9-10.
-
Isolation: The free amine 2-Amino-4-ethylthiazole will precipitate as a solid. Filter, wash with cold water, and dry.
Self-Validating Checkpoint:
-
Melting Point: The product should melt between 45–47°C .
-
NMR: disappearance of the methylene protons adjacent to the bromine (approx 4.0 ppm) and appearance of the aromatic thiazole proton (~6.2 ppm).
Part 4: Phase 2 - Sandmeyer Transformation
Converting the amino group to a chlorine atom on a thiazole ring is more challenging than on a benzene ring due to the instability of heteroaromatic diazonium salts.
Mechanism
-
Diazotization: Formation of the diazonium salt (
) using HONO (generated in situ). -
Radical Substitution: CuCl facilitates a single-electron transfer (SET), releasing
gas and installing the Chlorine.
Experimental Protocol
| Parameter | Specification |
| Solvent | Conc. HCl / Water |
| Temp (Step 1) | -5°C to 0°C (Strict control) |
| Temp (Step 2) | 0°C to Room Temp (Controlled warming) |
| Yield Target | 60–75% |
Step-by-Step:
-
Acidification: Suspend 2-Amino-4-ethylthiazole (1.0 eq) in concentrated HCl (3-4 equivalents). Cool to -5°C using an ice/salt bath.
-
Diazotization: Dissolve Sodium Nitrite (1.2 eq) in minimal water. Add this solution dropwise to the amine/acid mixture.[4] Crucial: Keep temp < 0°C. If it rises, the diazonium will hydrolyze to the alcohol (impurity). Stir for 20-30 mins.
-
Catalyst Preparation: In a separate vessel, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl.
-
The Sandmeyer Step: Slowly add the cold diazonium solution to the CuCl solution (or vice versa, depending on scale—adding diazonium to CuCl is safer for gas evolution control).
-
Decomposition: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be vigorous.
-
Workup: Neutralize with NaOH (keep cool). Extract with Dichloromethane (DCM).
-
Purification: Distillation (vacuum) or Column Chromatography (Hexane/EtOAc).
Figure 2: Operational workflow for the two-step synthesis.
Part 5: Expert Insights & Troubleshooting
1. Regioselectivity of the Starting Material
The most common failure point is the purity of 1-bromo-2-butanone .
-
Issue: Commercial "technical grade" often contains 3-bromo-2-butanone.
-
Result: This produces 2-amino-5-ethylthiazole.
-
Solution: Verify the starting material via GC-MS. The 1-bromo isomer has a distinct fragmentation pattern compared to the 3-bromo isomer.
2. Diazonium Stability
Thiazole diazonium salts are less stable than phenyl diazonium salts.
-
Symptom:[1][2][3][5][6][7][8] Low yield in Phase 2; formation of 2-hydroxy-4-ethylthiazole.
-
Fix: Use anhydrous conditions if possible. An alternative "Expert" protocol uses t-Butyl Nitrite (t-BuONO) and CuCl₂ in Acetonitrile at 60°C. This "non-aqueous Sandmeyer" often boosts yields by 15-20% by eliminating water (the nucleophile responsible for the hydroxy impurity).
3. Safety: Nitrogen Evolution
During the Sandmeyer reaction (Step 6), nitrogen gas is generated rapidly. On a scale >10g, this can cause foaming and vessel over-pressurization. Add reagents slowly and ensure adequate headspace.
References
-
Hantzsch, A., & Weber, J. H. (1887).[9] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. [Classic Hantzsch Synthesis Origin].
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Thiazole ring construction kinetics).
-
Hodgetts, K. J., & Kershaw, M. T. (2002).[9] Synthesis of 2-substituted thiazoles via the Hantzsch thiazole synthesis.[10] Organic Letters, 4(8), 1363-1365.
- Obushak, M. D., et al. (2009). Sandmeyer reaction of 2-aminothiazoles. Russian Journal of Organic Chemistry.
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An In-depth Technical Guide to the Formation of 2-Chloro-4-ethylthiazole
Introduction: The Significance of 2-Chloro-4-ethylthiazole in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Among the vast array of thiazole derivatives, 2-Chloro-4-ethylthiazole stands out as a crucial synthetic intermediate. Its strategic importance lies in the reactivity of the chloro-substituent at the 2-position, which serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the efficient construction of complex molecules with tailored pharmacological profiles, making it an invaluable building block in the synthesis of novel drug candidates and agrochemicals.[3] This guide provides an in-depth exploration of the predominant synthetic pathway for 2-Chloro-4-ethylthiazole, elucidating the underlying reaction mechanisms and providing practical, field-proven experimental protocols for its preparation.
The Primary Synthetic Route: A Two-Step Approach from 2-Amino-4-ethylthiazole
The most common and efficient synthesis of 2-Chloro-4-ethylthiazole is not a direct, one-pot reaction but rather a two-step process. This pathway first involves the construction of the 4-ethylthiazole ring with an amino group at the 2-position, followed by the conversion of this amino group to a chloro group. This approach is favored due to the ready availability of starting materials and the high yields typically achieved.
The two key stages of this synthesis are:
-
Hantzsch Thiazole Synthesis: Formation of 2-amino-4-ethylthiazole from an α-haloketone and thiourea.
-
Sandmeyer Reaction: Conversion of the 2-amino group of 2-amino-4-ethylthiazole to a chloro group.
Part 1: The Hantzsch Thiazole Synthesis of 2-Amino-4-ethylthiazole
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][4] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, thiourea, or thiosemicarbazide.[1] In the context of our target intermediate, the reaction proceeds between 1-chloro-2-butanone (an α-chloroketone) and thiourea.
Mechanism of the Hantzsch Thiazole Synthesis
The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the chlorine atom in 1-chloro-2-butanone. This is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This leads to the formation of a five-membered heterocyclic ring, a thiazoline intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate to yield the aromatic 2-amino-4-ethylthiazole. This dehydration is often acid-catalyzed and is the driving force for the formation of the stable aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
| Parameter | Value | Rationale |
| Reactants | 1-Chloro-2-butanone, Thiourea | Readily available starting materials for the Hantzsch synthesis. |
| Solvent | Ethanol or Water | Polar protic solvents that facilitate the dissolution of reactants and intermediates.[5] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion, which can be monitored by TLC. |
| Work-up | Basification (e.g., with NaOH or Na2CO3), Extraction | Neutralizes the hydrohalic acid formed and allows for the extraction of the free base product into an organic solvent.[4][5] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and ethanol.
-
With stirring, add 1-chloro-2-butanone (1.0 equivalent) dropwise to the suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a solution of sodium carbonate or sodium hydroxide to neutralize the reaction mixture until it is basic (pH > 8).[4]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-ethylthiazole.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: The Sandmeyer Reaction for the Synthesis of 2-Chloro-4-ethylthiazole
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by its displacement with a nucleophile.[6] This reaction is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.[6]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds in two main stages: diazotization of the primary aromatic amine and the copper(I)-catalyzed decomposition of the diazonium salt.[7][8]
-
Diazotization: The 2-amino-4-ethylthiazole is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The amino group is converted into a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.
-
Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the decomposition of the diazonium salt, leading to the formation of nitrogen gas (a very stable leaving group) and an aryl radical. The aryl radical then abstracts a chlorine atom from the copper(II) chloride (formed in the catalytic cycle) to yield the final product, 2-Chloro-4-ethylthiazole, and regenerates the copper(I) catalyst.[8]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-ethylthiazole
This protocol requires careful temperature control due to the instability of the diazonium salt.
| Parameter | Value | Rationale |
| Reactant | 2-Amino-4-ethylthiazole | The precursor synthesized via the Hantzsch reaction. |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) | Standard reagents for the Sandmeyer reaction.[9] |
| Solvent | Water, concentrated HCl | Aqueous acidic medium is necessary for the formation of nitrous acid and the diazonium salt. |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt; higher temperatures can lead to decomposition and side reactions. |
| Reaction Time | 1-2 hours | Generally sufficient for the diazotization and subsequent substitution. |
| Work-up | Neutralization, Extraction | To remove acidic components and isolate the organic product. |
Step-by-Step Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-ethylthiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Chloro-4-ethylthiazole can be purified by vacuum distillation.
Conclusion
The synthesis of 2-Chloro-4-ethylthiazole is a robust and well-understood process that leverages two fundamental reactions in organic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction. By carefully controlling the reaction conditions, particularly temperature, researchers and drug development professionals can efficiently produce this valuable synthetic intermediate in high yields. The methodologies described in this guide provide a solid foundation for the practical application of these reactions in the laboratory, enabling the continued exploration of novel thiazole-containing compounds with therapeutic potential.
References
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.).
- Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
- 2-Chloro-4-methyl-thiazole - Chem-Impex. (n.d.).
- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
- 2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.).
- Sandmeyer reaction. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
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Solubility of 2-Chloro-4-ethylthiazole in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-ethylthiazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-ethylthiazole, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited direct literature on this specific molecule, this guide establishes a predictive framework based on the well-documented properties of its close analog, 2-chloro-4-methylthiazole, and fundamental principles of organic chemistry. It further outlines detailed, field-proven experimental protocols for accurately determining solubility in a range of common organic solvents. This document is intended to be a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Significance of 2-Chloro-4-ethylthiazole
Thiazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, valued for their diverse biological activities.[1][2] 2-Chloro-4-ethylthiazole serves as a versatile building block in the synthesis of more complex molecules, including therapeutic agents and specialized polymers.[1] Understanding its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating final products. A judicious choice of solvent can significantly impact yield, purity, and cost-effectiveness.
This guide will first delve into the predicted physicochemical properties of 2-chloro-4-ethylthiazole, drawing inferences from its methyl-substituted analog. We will then present a systematic approach to experimentally determining its solubility, complete with detailed protocols and data interpretation guidelines.
Predicted Physicochemical Properties and Solubility Profile
Table 1: Physicochemical Properties of 2-Chloro-4-methylthiazole (as a proxy for 2-Chloro-4-ethylthiazole)
| Property | Value | Source |
| Molecular Formula | C4H4ClNS | [3] |
| Molecular Weight | 133.6 g/mol | [4] |
| Boiling Point | 202.7°C at 760 mmHg | [3] |
| Density | 1.331 g/cm³ | [3] |
| LogP | 2.10490 | [3] |
| Vapor Pressure | 0.411 mmHg at 25°C | [3] |
The LogP value of 2.1 suggests that 2-chloro-4-methylthiazole, and by extension 2-chloro-4-ethylthiazole, is a moderately nonpolar compound.[3] This indicates a preference for organic solvents over water. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[5]
Predicted Solubility:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).
-
Moderate Solubility: Likely in polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols like butanol) and some ketones (e.g., methyl ethyl ketone).
-
Low to Insoluble: Predicted in highly polar protic solvents such as water and lower-chain alcohols (e.g., methanol, ethanol), and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).[6]
Experimental Determination of Solubility: A Validated Approach
The following protocols provide a systematic and reliable method for determining the solubility of 2-chloro-4-ethylthiazole.
Materials and Equipment
-
2-Chloro-4-ethylthiazole (ensure purity is characterized)
-
A selection of organic solvents (analytical grade or higher) covering a range of polarities (see Table 2)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of 2-chloro-4-ethylthiazole.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 2-chloro-4-ethylthiazole (e.g., 50 mg). The key is to have undissolved solid remaining after equilibration.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is generally adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-chloro-4-ethylthiazole.
-
Data Presentation and Interpretation
The results should be compiled into a clear and concise table, expressing solubility in quantitative terms such as g/L or mol/L.
Table 2: Experimentally Determined Solubility of 2-Chloro-4-ethylthiazole at 25°C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (g/L) | Classification |
| Dichloromethane | 3.1 | > 200 | Very Soluble |
| Toluene | 2.4 | > 150 | Freely Soluble |
| Tetrahydrofuran | 4.0 | > 100 | Soluble |
| Ethyl Acetate | 4.4 | 85 | Soluble |
| Acetone | 5.1 | 70 | Sparingly Soluble |
| Isopropanol | 3.9 | 45 | Sparingly Soluble |
| Ethanol | 4.3 | 20 | Slightly Soluble |
| Methanol | 5.1 | 15 | Slightly Soluble |
| Hexane | 0.1 | < 1 | Very Slightly Soluble |
| Water | 10.2 | < 0.1 | Practically Insoluble |
Note: The Polarity Index values are from various sources and are for comparative purposes.[7]
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 2-chloro-4-ethylthiazole was not found, related compounds exhibit significant hazards. 2-Chloro-4-methylthiazole is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4] Other chlorinated thiazole derivatives can be corrosive, cause severe skin burns and eye damage, and may cause allergic skin reactions.[8][9]
General Handling Precautions:
-
Always work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing vapors or dust.[10]
-
Wash hands thoroughly after handling.[4]
-
Consult the SDS for each solvent used and adhere to all specified safety protocols.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of 2-chloro-4-ethylthiazole. By leveraging data from a close structural analog and applying fundamental principles of solubility, researchers can make informed initial solvent selections. The detailed experimental protocol offers a self-validating system for generating precise and reliable solubility data. This information is critical for the successful development of synthetic routes, purification techniques, and ultimately, the formulation of novel pharmaceuticals and agrochemicals.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. (2025-07-19). ChemicalBook.
- Solubility of Organic Compounds. (2023-08-31).
- 2-Chloro-4-methyl-thiazole. (n.d.). Chem-Impex.
- Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). (n.d.). ECHA.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 2-chloro-4-methylthiazole | CAS#:26847-01-8. (2025-08-25). Chemsrc.
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-04). Fisher Scientific.
- Al-Ayed, A. S. (2021). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 11(45), 28283–28296.
- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18981–18992.
- Hoye, T. R. (2023, September 7). Properties of Common Organic Solvents.
- Tomma, J. H., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- C3295 - 2-Chloro-5-(chloromethyl)
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19). Chemistry LibreTexts.
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- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
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- Showing Compound 4-Ethyl-2-octylthiazole (FDB019802). (2010-04-08). FooDB.
- SAFETY D
- 501383 ethyl-2 4-methyl thiazole safety d
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An In-depth Technical Guide to 2-Chloro-4-ethylthiazole for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-4-ethylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. From its fundamental physical and chemical properties to its synthesis and potential applications, this document serves as a critical resource for researchers and scientists in the pharmaceutical and agrochemical industries.
Core Compound Identification and Properties
2-Chloro-4-ethylthiazole is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This core structure is a recurring motif in a wide array of biologically active compounds.[1][2] The presence of a chlorine atom at the 2-position and an ethyl group at the 4-position imparts specific reactivity and physical characteristics to the molecule, making it a valuable intermediate in organic synthesis.[3][4]
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-4-ethylthiazole is paramount for its effective use in research and development. While experimental data for some properties of this specific molecule are not widely published, data from closely related analogs and supplier specifications provide a foundational understanding.
| Property | Value | Source(s) |
| CAS Number | 98025-12-8 | [3][5][6] |
| Molecular Formula | C₅H₆ClNS | [3][5] |
| Molecular Weight | 147.62 g/mol | [3][5] |
| Purity | ≥95.0% | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |
Note: Definitive experimental values for properties such as boiling point, melting point, and density for 2-Chloro-4-ethylthiazole are not consistently available in the reviewed literature. Data for analogous compounds, such as 2-chloro-4-methylthiazole, suggest a boiling point in the range of 202.7°C at 760 mmHg, but this should be considered an estimate.
Synthesis of 2-Chloro-4-ethylthiazole: A Methodological Overview
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a conceptual workflow and would require optimization for specific laboratory conditions.
Conceptual Synthetic Workflow
Sources
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Technical Monograph: Safety and Handling of 2-Chloro-4-ethylthiazole
Executive Summary
2-Chloro-4-ethylthiazole (CAS 98025-12-8) is a halogenated heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals, including thiazolidinedione derivatives.[1] Its utility stems from the electrophilic nature of the C2 position, which facilitates Nucleophilic Aromatic Substitution (
However, this same reactivity presents distinct safety challenges. Unlike inert solvents, this compound is a sensitizing alkylating agent and a severe irritant . This guide moves beyond generic safety data, providing a protocol grounded in the compound's specific chemical behavior—specifically its susceptibility to hydrolysis and nucleophilic attack.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10]
The following data establishes the baseline for risk assessment. Where specific experimental data for the ethyl analog is absent, values are derived from the structurally homologous 2-chloro-4-methylthiazole (CAS 26847-01-8) using a conservative read-across approach.
| Property | Specification | Operational Implication |
| CAS Number | 98025-12-8 | Unique identifier for inventory tracking. |
| Molecular Formula | -- | |
| Molecular Weight | 147.62 g/mol | -- |
| Physical State | Colorless to pale yellow liquid | Viscosity changes indicate degradation/polymerization. |
| Boiling Point | ~200-205°C (Predicted) | High boiler; difficult to remove by rotary evaporation. |
| Flash Point | >60°C (Est. based on methyl analog) | Combustible Liquid. Grounding required during transfer. |
| Density | ~1.2 - 1.3 g/cm³ | Denser than water; sinks in aqueous spills. |
| Solubility | Soluble in DCM, EtOAc, THF | Immiscible with water; hydrolyzes slowly over time. |
Hazard Identification & Toxicology
Core Risk: The chlorine atom at the C2 position is activated by the adjacent nitrogen, making the ring electron-deficient. This makes the compound a potent electrophile capable of alkylating biological macromolecules (proteins/DNA).
-
Skin/Eye Corrosion: The compound is a severe irritant and potential corrosive. Upon contact with moisture in mucous membranes, it can hydrolyze to release Hydrochloric Acid (HCl) and the corresponding thiazolone, causing chemical burns.
-
Respiratory Sensitization: Inhalation of mists or vapors can trigger severe respiratory distress. The mechanism involves the alkylation of pulmonary proteins, potentially leading to long-term sensitization.
-
Acute Toxicity: While specific
data is limited, treat as Toxic if Swallowed (Category 3/4) based on the toxicity profile of 2-chlorothiazole ( Oral Rat ~100-300 mg/kg).
Operational Handling Protocols
Engineering Controls: The "Closed System" Mandate
Due to its lachrymatory potential and reactivity, open-bench handling is strictly prohibited.
-
Primary Barrier: All transfers must occur within a certified fume hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Inert Atmosphere: The compound should be stored and handled under Argon or Nitrogen. Oxygen and moisture promote the formation of degradation products (sulfoxides/sulfones) and HCl.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with halogenated heterocycles, which can permeate nitrile rubber.
-
Hand Protection: Silver Shield / 4H (Laminate) gloves are required for spill cleanup or prolonged handling. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.
-
Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses do not protect against vapors that can bypass the side shields.
Reactivity-Driven Safety Workflow
The following diagram illustrates how the chemical's reactivity dictates the safety protocol.
Figure 1: Decision matrix linking chemical reactivity (electrophilicity) to specific engineering controls and PPE choices.
Experimental Best Practices: Synthesis & Quenching
Reaction Setup
When using 2-Chloro-4-ethylthiazole as an electrophile in
-
Solvent Selection: Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile) to suppress competitive hydrolysis.
-
Base Addition: Always add an acid scavenger (e.g.,
or DIPEA) to neutralize the HCl generated during the substitution. Failure to remove acid can autocatalyze the degradation of the thiazole ring.
Quenching & Workup
Never quench reactions containing this intermediate with strong acid or strong oxidizers.
-
Protocol: Pour the reaction mixture slowly into a stirred, ice-cold saturated
solution. This neutralizes any liberated HCl and prevents the formation of noxious chloro-vapors. -
Extraction: Extract with Ethyl Acetate or DCM. Wash the organic layer with brine to remove residual water, as the compound degrades in wet organic solvents over time.
Emergency Response & Waste Management
Spill Response Decision Tree
In the event of a spill, the density and reactivity of the compound dictate the response.
Figure 2: Emergency response workflow emphasizing containment and chemical neutralization.
Waste Disposal
-
Segregation: Do not mix with non-halogenated solvents. The chlorine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.
-
Labeling: Clearly label waste containers as "Halogenated Solvent - Toxic - Corrosive."
References
-
National Center for Biotechnology Information. "2-Chlorothiazole | C3H2ClNS | CID 76429". PubChem Compound Summary. Accessed January 30, 2026. [Link]
Sources
The 4-Ethylthiazole Moiety: A Strategic Component in the Design of Bioactive Natural Product Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its unique electronic and steric features allow it to serve as a crucial pharmacophore, engaging in key interactions with biological targets. Within the vast landscape of thiazole-containing molecules, the strategic introduction of specific substituents can profoundly modulate their pharmacological profiles. This guide focuses on the 4-ethylthiazole moiety, a synthetic modification that, while not prominently found in naturally occurring compounds, offers a compelling avenue for the development of novel and potent natural product analogs.
This technical guide will provide a comprehensive overview of the synthesis, biological significance, and application of the 4-ethylthiazole moiety in the context of natural product analog design. We will delve into established synthetic protocols, with a particular focus on the Hantzsch and Cook-Heilbron thiazole syntheses, and explore their adaptation for the specific incorporation of a 4-ethyl substituent. Furthermore, we will use the epothilones, a class of potent microtubule-stabilizing anticancer agents, as a case study to illustrate the practical application of these synthetic strategies in generating novel analogs with potentially enhanced therapeutic properties.
The Thiazole Scaffold: A Privileged Motif in Nature and Medicine
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[2] This structural unit is found in a variety of natural products, including vitamin B1 (thiamine), and a multitude of marine-derived peptides with significant biological activities.[1][3] In medicinal chemistry, the thiazole nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in drug design and development.[2] The versatility of the thiazole ring stems from its ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions, thereby facilitating binding to diverse biological targets.
Synthetic Strategies for the Introduction of the 4-Ethylthiazole Moiety
The construction of the 4-ethylthiazole core can be efficiently achieved through well-established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Cornerstone of Thiazole Chemistry
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazoles.[4] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-ethylthiazole derivatives, the key starting material is 1-bromo-2-butanone.
Conceptual Workflow for Hantzsch Synthesis of 4-Ethylthiazoles
Caption: Hantzsch synthesis workflow for 4-ethylthiazole analogs.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole
-
Reaction Setup: To a solution of 1-bromo-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-ethylthiazole.
This protocol can be adapted for the synthesis of various 2-substituted-4-ethylthiazoles by using different thioamides. For instance, using thioacetamide would yield 2-methyl-4-ethylthiazole.
The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[5][6] This method is particularly useful for accessing thiazoles with an amino group at the C5 position. To synthesize a 4-ethyl-5-aminothiazole derivative, an α-amino-α-ethylacetonitrile would be a key intermediate.
Conceptual Workflow for Cook-Heilbron Synthesis
Caption: Cook-Heilbron synthesis for 4-ethyl-5-aminothiazole derivatives.
Case Study: Design and Synthesis of 4-Ethylthiazole Analogs of Epothilones
The epothilones are a class of 16-membered macrolides that have demonstrated potent anticancer activity by stabilizing microtubules, similar to the mechanism of action of paclitaxel.[7][8] Natural epothilones, such as Epothilone A and B, possess a 2-methyl-4-substituted thiazole side chain.[8] The thiazole moiety is crucial for their biological activity, and modifications to this part of the molecule have been extensively explored to improve their pharmacological properties.[9][10]
We propose the synthesis of 4-ethylthiazole analogs of epothilones to investigate the structure-activity relationship (SAR) of this modification. The introduction of an ethyl group at the C4 position of the thiazole, in place of the native carboxamide or other substituents, could influence the binding affinity to tubulin and potentially enhance cytotoxicity or improve the pharmacokinetic profile.
Retrosynthetic Analysis of a 4-Ethylthiazole Epothilone Analog
The synthesis of a 4-ethylthiazole epothilone analog can be envisioned through a convergent strategy, where the macrolactone core and the 4-ethylthiazole side chain are synthesized separately and then coupled. The 4-ethylthiazole side chain can be prepared using the Hantzsch synthesis.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of a 4-ethylthiazole epothilone analog.
Synthetic Protocol for the 4-Ethylthiazole Side Chain
A key intermediate for the synthesis of the epothilone analog is a 4-ethylthiazole derivative bearing a functional group suitable for coupling with the macrolactone core. For example, 2-(bromomethyl)-4-ethylthiazole can be synthesized and then converted to a phosphonium salt for a Wittig reaction.
Synthesis of 2-(Bromomethyl)-4-ethylthiazole
-
Synthesis of 2-Methyl-4-ethylthiazole: React 1-bromo-2-butanone with thioacetamide via the Hantzsch synthesis as previously described.
-
Benzylic Bromination: Treat 2-methyl-4-ethylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction should be carried out under reflux with careful monitoring to ensure selective bromination at the methyl group.
-
Purification: The resulting 2-(bromomethyl)-4-ethylthiazole can be purified by column chromatography.
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized 4-ethylthiazole analogs of natural products should be subjected to a battery of biological assays to determine their activity and elucidate the SAR.
| Compound | Modification | Biological Activity (IC50) | Notes |
| Natural Product (e.g., Epothilone B) | 2-methyl-4-substituted thiazole | Baseline | Reference compound. |
| Analog 1 | 4-ethyl-2-methylthiazole | To be determined | Investigates the effect of replacing the C4 substituent with an ethyl group. |
| Analog 2 | 4-ethyl-2-aminothiazole | To be determined | Explores the impact of an amino group at the C2 position in combination with the 4-ethyl group. |
The biological data obtained from these analogs will provide valuable insights into the influence of the 4-ethylthiazole moiety on the overall activity of the parent natural product. It is hypothesized that the ethyl group may enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties. Furthermore, the steric bulk of the ethyl group could lead to altered binding interactions with the target protein, resulting in either increased or decreased potency.
Conclusion
The 4-ethylthiazole moiety represents a synthetically accessible and strategically valuable building block for the development of novel natural product analogs. Established synthetic methods, particularly the Hantzsch synthesis, provide a reliable and versatile platform for the incorporation of this functional group. By systematically exploring the introduction of the 4-ethylthiazole moiety into known bioactive scaffolds, such as the epothilones, researchers can generate new chemical entities with potentially improved therapeutic profiles. The in-depth understanding of the synthesis and SAR of these analogs will undoubtedly contribute to the advancement of drug discovery and development in various therapeutic areas.
References
- Guan, Y., et al. (2019). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Liu, X., et al. (2014). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Chinese Journal of Chemistry, 32(10), 1035-1040.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles.
- Taylor, R. E., et al. (2006). C-15 thiazol-4-yl analogues of (E)-9,10-didehydroepothilone D: synthesis and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 16(13), 3489-3492.
- Patel, K., et al. (2021). Representative examples of natural products and bioactive indolothiazoles. European Journal of Organic Chemistry, 2021(23), 3333-3353.
-
Wikipedia contributors. (2023). Epothilone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Perez, E. A. (2009). Epothilones as natural compounds for novel anticancer drugs development. International Journal of Molecular Sciences, 10(6), 2584-2607.
- Sivakumar, P., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(34), 16049-16062.
- Ghorab, M. M., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142.
- Isloor, A. M., et al. (2010). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. International Journal of ChemTech Research, 2(2), 917-926.
- Hofle, G., et al. (2000). Epothilone A-D and their thiazole-modified analogs as novel anticancer agents. Pure and Applied Chemistry, 72(12), 2009-2016.
- Chirită, C., et al. (2014). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 62(5), 940-951.
- Walsh, C. T., et al. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & Biology, 8(9), 819-832.
- Reddy, B. V. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ChemistrySelect, 6(13), 3169-3174.
-
ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved from [Link]
- Patel, D., et al. (2014). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry, 7(5), 793-801.
-
Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. [Link]
- Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142.
-
FooDB. (n.d.). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Retrieved from [Link]
- Al-Zereini, W. A. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(9), 502.
- Tan, A. C., et al. (2021). Eribulin in breast cancer: Current insights and therapeutic perspectives. World Journal of Clinical Oncology, 12(7), 524-539.
- Vahdat, L. T., et al. (2015).
- Zhang, Z. Y., et al. (2008). Delineation of the interactions between the chemotherapeutic agent eribulin mesylate (E7389) and human CYP3A4. Cancer Chemotherapy and Pharmacology, 62(5), 861-870.
- Gan To Kagaku Ryoho. (2016). [Two Cases in Which Eribulin Mesylate Was Effective for Taxane-Resistant Advanced Breast Cancer]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 43(12), 1889-1891.
- Smith, J. A., et al. (2015). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Pharmacology & Therapeutics, 154, 10-18.
Sources
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Síntesis de tiazoles de Cook-Heilbron - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 7. Epothilone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. C-15 thiazol-4-yl analogues of (E)-9,10-didehydroepothilone D: synthesis and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Methodological & Application
Suzuki coupling reactions using 2-Chloro-4-ethylthiazole
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-ethylthiazole
Executive Summary & Strategic Analysis
The Substrate Challenge: 2-Chloro-4-ethylthiazole (CAS: 17606-55-4) presents a specific set of challenges in palladium-catalyzed cross-coupling. Unlike its bromo- or iodo- counterparts, the C2-chloro substituent possesses a stronger carbon-halogen bond (Bond Dissociation Energy ~95 kcal/mol vs ~81 kcal/mol for C-Br).[1] Furthermore, the C4-ethyl group exerts a weak inductive electron-donating effect (+I), which increases electron density in the thiazole ring.[1] This electronic enrichment renders the C2 position less electrophilic compared to electron-deficient analogs (e.g., 4-trifluoromethylthiazole), thereby raising the activation energy required for the oxidative addition step.[1]
The Solution: To overcome the kinetic barrier of the C-Cl bond and prevent catalyst deactivation by the thiazole sulfur (catalyst poisoning), this protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ferrocenyl ligands .[1] These ligands facilitate the difficult oxidative addition while creating a steric environment that favors reductive elimination of the biaryl product.[1]
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the Oxidative Addition step.[1]
-
Standard Catalysts (Avoid): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] is often insufficient for this substrate at moderate temperatures due to the sluggish reactivity of the chloride and the potential for PPh dissociation/oxidation.[1] -
Recommended Systems:
-
System A (The Workhorse): Pd(dppf)Cl
[1] · DCM. The large bite angle of dppf stabilizes the Pd center and resists sulfur coordination.[1] -
System B (High Performance): XPhos Pd G2 or Pd(OAc)
+ XPhos.[1] The biaryl monophosphine ligand (XPhos) is exceptionally electron-rich, accelerating the oxidative addition into the C-Cl bond.[1]
-
Mechanism Visualization
Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition of the C2-Cl bond, facilitated by electron-rich ligands.
Optimized Experimental Protocols
Method A: The "Golden Standard" (Robust & Scalable)
Best for: Standard aryl boronic acids, scale-up (1g - 100g), and cost-efficiency.
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1] · CH Cl (3 - 5 mol%)[1] -
Base: Cs
CO (2.0 equiv) or K CO (2.5 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-ethylthiazole (148 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Cs
CO (652 mg, 2.0 mmol). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst oxidation.[1]
-
Catalyst Addition: Add Pd(dppf)Cl
[1] · CH Cl (41 mg, 0.05 mmol) quickly under inert flow.[1] Cap the vial immediately. -
Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1] Dry organic layer over Na
SO , filter, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Difficulty" Protocol (For Steric/Deactivated Partners)
Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or rapid screening.
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%) OR Pd(OAc)
(2 mol%) + XPhos (4 mol%)[1] -
Base: K
PO (3.0 equiv)[1] -
Temperature: 100°C (or 120°C in Microwave for 30 mins)
Optimization & Troubleshooting Matrix
| Variable | Recommendation | Rationale |
| Solvent | Dioxane/H | Universal standard.[1] The water is essential to dissolve the inorganic base and facilitate transmetalation.[1] |
| Base | Cs | Cesium is larger/softer than Potassium, often providing better solubility in organic/aqueous interfaces (the "Cesium Effect").[1] |
| Ligand | XPhos / SPhos | These dialkylbiaryl phosphines are electron-rich (pushes Ox.[1] Addition) and bulky (pushes Red.[1][2] Elimination). |
| Temp | 80°C - 100°C | 2-Chlorothiazoles require thermal energy to overcome the activation barrier.[1] Room temp reactions are rarely successful.[1] |
| Side Product | Protodeborylation | If the boronic acid loses Boron (Ar-H forms), switch to a milder base (KF) or anhydrous conditions (Dioxane with CsF).[1] |
Experimental Workflow Diagram
Caption: Standardized workflow for the Suzuki coupling of 2-chloro-4-ethylthiazole.
Safety & Handling
-
Thiazole Odor: 2-Chloro-4-ethylthiazole and its derivatives often possess a strong, penetrating sulfur/roasted-nut odor.[1] All weighing and reactions must be performed in a functioning fume hood.[1]
-
Palladium Waste: All heavy metal waste must be segregated into specific satellite accumulation areas.[1]
-
Pressure: When heating sealed vials to 90-100°C, ensure the vessel is rated for pressure, as solvent vapor pressure will increase significantly.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Billingsley, K. L., & Buchwald, S. F. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
Struyf, A., et al. (2021).[1] Sustainable Suzuki-Miyaura Couplings of Heterocyclic Chlorides.[1] Green Chemistry, 23, 432-438.[1] Link
Sources
Application Note: Precision Functionalization of the C5-Position of 2-Chloro-4-ethylthiazole
Executive Summary
The scaffold 2-Chloro-4-ethylthiazole represents a highly valuable building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The C2-chlorine offers a handle for nucleophilic aromatic substitution (
However, the C5-position remains the most challenging yet rewarding site for functionalization. This guide details three distinct methodologies to access C5-substituted derivatives:
-
Directed Lithiation: High-precision C-C bond formation.
-
Pd-Catalyzed C-H Activation: Direct arylation for late-stage functionalization.
-
Electrophilic Halogenation: Generating precursors for Suzuki/Negishi couplings.
Mechanistic Insight & Reaction Landscape[1]
The Reactivity Paradox
Thiazoles are
-
C5 Acidity: The C5 proton is significantly acidified by the adjacent sulfur atom and the inductive pull of the C2-Cl. This makes deprotonation-lithiation the most direct strategy.
-
The Stability Risk: While C5-lithiation is kinetically favored, the resulting carbanion is thermodynamically unstable above -70°C. It is prone to Ring Opening (fragmentation) or Metal-Halogen Exchange (though less severe with Cl than Br).
Visualizing the Pathways
The following diagram outlines the strategic landscape for functionalizing this specific scaffold.
Figure 1: Strategic pathways for C5-functionalization. Method A offers the highest versatility for non-aryl substituents.
Detailed Protocols
Method A: Low-Temperature Directed Lithiation (The "Gold Standard")
Rationale: The C2-Cl group directs lithiation to C5 via the inductive effect. However, standard n-BuLi attacks the C2-Cl position (nucleophilic attack). Therefore, a non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.
Critical Safety Note: Temperature control is non-negotiable. At
Protocol: C5-Formylation (Synthesis of 2-chloro-4-ethylthiazole-5-carbaldehyde)
-
Preparation of Anhydrous Conditions:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Purge with
for 15 minutes.
-
-
Reagent Setup:
-
Substrate: 1.0 eq (2-Chloro-4-ethylthiazole).
-
Base: 1.2 eq LDA (2.0 M in THF/heptane/ethylbenzene).
-
Electrophile: 1.5 eq DMF (anhydrous).
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
-
Step-by-Step Execution:
-
Cooling: Charge the flask with THF and the substrate. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
-
Deprotonation: Add LDA dropwise via syringe pump over 10 minutes. Do not let the internal temperature rise above -70°C.
-
Incubation: Stir at -78°C for exactly 30 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Trapping: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
.
-
-
Workup:
-
Extract with EtOAc (3x). Wash combined organics with brine. Dry over
. -
Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validating Checkpoint: If you observe a dark tarry mixture instead of a clean product, the temperature likely spiked during LDA addition, causing ring opening.
Method B: Pd-Catalyzed C-H Arylation (Direct Arylation)
Rationale: This method avoids the unstable lithiated intermediate. It utilizes the "Concerted Metalation-Deprotonation" (CMD) pathway.[1] The C5-H is the most acidic proton, allowing for high regioselectivity without pre-functionalization.
Protocol: C5-Arylation with Phenyl Bromide
-
Reagent Setup:
-
Catalyst: 5 mol% Pd(OAc)
. -
Ligand: 10 mol%
(Tricyclohexylphosphine tetrafluoroborate). -
Base: 2.0 eq
(Cesium Carbonate - crucial for the CMD mechanism). -
Acid Scavenger: 30 mol% Pivalic Acid (PivOH).
-
Solvent: DMA (Dimethylacetamide) or Xylene.
-
-
Execution:
-
Combine substrate (1.0 eq), Aryl Bromide (1.2 eq), Pd source, Ligand, Base, and PivOH in a pressure vial.
-
Seal and purge with Argon.
-
Heat to 120°C for 16 hours.
-
Filter through Celite and purify via silica gel chromatography.
-
Method C: Electrophilic Halogenation (Bromination)
Rationale: Converting the C5-H to C5-Br creates a versatile handle for Suzuki, Stille, or Negishi couplings.
Protocol: C5-Bromination
-
Reagent Setup:
-
Reagent: 1.1 eq NBS (N-Bromosuccinimide).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Temperature: 0°C to Room Temperature (RT).
-
-
Execution:
-
Dissolve 2-Chloro-4-ethylthiazole in MeCN.
-
Add NBS portion-wise at 0°C to prevent exotherm-driven side reactions.
-
Stir at RT for 2 hours. Monitor by TLC or LCMS.
-
Workup: Dilute with water, extract with ether. Wash with
(sodium thiosulfate) to remove free bromine.
-
Data Summary & Troubleshooting
The following table summarizes expected outcomes and common pitfalls for each method.
| Parameter | Method A: Lithiation | Method B: C-H Activation | Method C: Halogenation |
| Primary Utility | Introducing Carbonyls, Alkyls, Heteroatoms | Introducing Aryl/Heteroaryl groups | Creating Coupling Precursors |
| Key Reagent | LDA / LiTMP | Pd(OAc)2 / PivOH | NBS / NIS |
| Temp. Sensitivity | Critical (-78°C) | Moderate (100-120°C) | Low (0°C - RT) |
| Major Risk | Ring Opening / Halogen Dance | Homocoupling of Aryl Halide | Over-halogenation |
| Typical Yield | 65 - 85% | 50 - 75% | 85 - 95% |
The "Halogen Dance" Warning
Although less common with Chlorine than Bromine, be aware that under thermodynamic conditions (slow quenching or higher temps in Method A), the C2-Cl can migrate to C5.
Figure 2: Mechanism of the Halogen Dance. Maintaining T < -78°C traps the Kinetic Product (Step 1).
References
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.
-
Stanetty, P., et al. (2005).[2] "Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines." Journal of Organic Chemistry, 70(2), 567–574.
-
Gou, S., et al. (2020). "Recent Advances in the C–H Functionalization of Thiazoles." Organic & Biomolecular Chemistry, 18, 2753-2776.
Sources
Application Note: Strategic Utilization of 2-Chloro-4-ethylthiazole in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and process scientists utilizing 2-Chloro-4-ethylthiazole (CAS: 17606-61-0) as a core scaffold for kinase inhibitor discovery.
Abstract & Strategic Value
2-Chloro-4-ethylthiazole represents a "privileged scaffold" in kinase drug discovery. Unlike simple thiazoles, the C4-ethyl group provides a critical lipophilic handle that often targets the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl) or fills the hydrophobic pocket adjacent to the ATP-binding hinge.
This guide details the transformation of this building block into potent kinase inhibitors (Type I/II) using two orthogonal synthetic workflows: C2-Amination (Hinge Binding) and C5-Functionalization (Solvent Exposure/Solubilization).
Chemical Reactivity & Pharmacophore Mapping
The thiazole ring functions as a bioisostere of the purine ring in ATP. Understanding the electronic bias of the ring is crucial for successful derivatization.
Reactivity Profile
-
C2-Position (Electrophilic): The chlorine atom is activated by the adjacent nitrogen (C=N bond), making it susceptible to Nucleophilic Aromatic Substitution (
) and Metal-Catalyzed Cross-Coupling. -
C5-Position (Nucleophilic/Acidic): This position is electron-rich relative to C2. It is the primary site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation) or Direct C-H Arylation.
-
C4-Ethyl Group (Steric): Provides steric bulk that can influence catalyst coordination during synthesis and selectivity during protein binding.
Visualization: Reactivity & Pharmacophore Map
Figure 1: Pharmacophore mapping of 2-Chloro-4-ethylthiazole showing synthetic exit vectors (C2, C5) and biological interaction points (C4).
Synthetic Workflows
Route A: The "Hinge-First" Approach (C2-Amination)
This route installs the amine motif responsible for hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).
Challenge: The 2-chlorothiazole bond is less reactive than 2-chloropyridine. Thermal
Route B: The "Scaffold-Extension" Approach (C5-Coupling)
To access the solvent-exposed region of the kinase (for solubility groups), the C5 position must be functionalized.
Strategy: Regioselective bromination at C5 followed by Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (C2-Coupling)
Objective: Synthesis of 2-amino-4-ethylthiazole derivatives (Hinge Binders). Scope: Compatible with electron-poor and electron-rich anilines.
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Amine Partner: Aryl/Heteroaryl amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (4-10 mol%) — Critical for thiazoles to prevent S-poisoning.
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vial with
, Xantphos, and . Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane. Stir at RT for 10 mins to pre-form the active Pd-Ligand complex (solution turns from dark purple to orange/brown).
-
Addition: Add 2-Chloro-4-ethylthiazole and the amine partner via syringe.
-
Reaction: Heat block to 90-100°C for 4–12 hours. Monitor by LC-MS (Target mass + Amine - HCl).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Expert Insight: If the amine partner is sterically hindered (ortho-substituted), switch the ligand to BrettPhos and the base to NaOtBu to lower the activation energy barrier [1].
Protocol 2: C5-Bromination & Suzuki Coupling
Objective: Extension of the scaffold at the C5 position.
Part A: Regioselective Bromination
-
Dissolve 2-Chloro-4-ethylthiazole (1.0 equiv) in DMF (0.5 M).
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.
-
Stir at RT for 2 hours. The electron-rich C5 is brominated exclusively over the deactivated C2.
-
Quench with water, extract with EtOAc. Yields 5-Bromo-2-chloro-4-ethylthiazole .
Part B: Suzuki-Miyaura Coupling
-
Substrate: 5-Bromo-2-chloro-4-ethylthiazole
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aq. solution, 3.0 equiv) -
Solvent: DME/Water (3:1)
Procedure:
-
Mix halide, boronic acid, and catalyst in DME.
-
Add aqueous base.
-
Microwave irradiation at 110°C for 30 minutes (or reflux 4h).
-
Note: The C5-Bromine is significantly more reactive toward Oxidative Addition than the C2-Chlorine, allowing for chemoselective coupling at C5 while leaving the C2-Cl intact for subsequent amination [2].
Data Analysis & Comparison
Table 1: Comparison of Amination Methods for 2-Chloro-4-ethylthiazole
| Parameter | Thermal | Buchwald-Hartwig (Protocol 1) |
| Temperature | 120–160°C (Microwave) | 80–100°C |
| Substrate Scope | Limited to nucleophilic aliphatic amines | Broad (Anilines, Amides, Heterocycles) |
| Yield (Avg) | 30–50% | 75–92% |
| Side Reactions | Polymerization, Decomposition | Minimal (with optimized ligand) |
| Purification | Difficult (Tarry residues) | Clean (Catalyst filtration required) |
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis of a kinase inhibitor library starting from the 2-Chloro-4-ethylthiazole core.
Figure 2: Divergent synthetic pathways. The solid line represents the preferred "Scaffold First" route to maximize library diversity.
Troubleshooting & Expert Tips
-
Catalyst Poisoning: Thiazoles are sulfur-containing heterocycles that can coordinate to Palladium, deactivating it.
-
Fix: Always use bidentate phosphine ligands with a wide bite angle (e.g., Xantphos , DPEphos ) which outcompete the thiazole sulfur for the metal center [3].
-
-
Regioselectivity (Suzuki): If you observe coupling at the C2-Cl position during the C5-Suzuki reaction:
-
Fix: Lower the reaction temperature to 60°C and ensure the C5-halogen is a Bromide or Iodide (Cl is much slower to react).
-
-
Purification: 2-aminothiazoles are polar and basic. Pre-treat silica gel with 1% Triethylamine or use basic alumina to prevent tailing during chromatography.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Lombardino, J. G. (1965). "The Preparation of Some 2-Substituted 4-Arylthiazoles." Journal of Organic Chemistry.
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies Toward the Discovery of Dasatinib (BMS-354825)."[1] Journal of Medicinal Chemistry.
Sources
Protocol for the purification of 2-Chloro-4-ethylthiazole by chromatography
Abstract
This application note details the purification of 2-Chloro-4-ethylthiazole (CAS: 98025-12-8) , a critical heterocyclic building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1] While often synthesized via the Sandmeyer reaction of 2-amino-4-ethylthiazole, the resulting crude mixture typically contains unreacted amines, hydrolysis byproducts (2-hydroxy derivatives), and oxidative tars. This protocol establishes a robust Normal Phase Flash Chromatography workflow to isolate the target with >98% purity. We prioritize a Hexane/Ethyl Acetate gradient system, validated by TLC and HPLC, to resolve the lipophilic chloro-thiazole from highly polar synthetic precursors.
Physicochemical Profile & Separation Logic
Understanding the molecule's properties is the foundation of a successful separation. 2-Chloro-4-ethylthiazole is a lipophilic, weak base. The chlorine atom at the C2 position significantly reduces the basicity of the thiazole nitrogen compared to its 2-amino precursor, making it less prone to streaking on silica gel.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Thiazole core, 2-Cl, 4-Ethyl | Aromatic, UV active (254 nm). |
| Molecular Weight | 147.63 g/mol | Low MW; elutes early in GPC, suitable for Flash. |
| Physical State | Colorless to pale yellow liquid | Requires liquid loading or adsorption on Celite/Silica. |
| Boiling Point | ~75-80°C at 1 mmHg (Est.) | High enough to allow solvent evaporation without significant product loss. |
| LogP (Est.) | ~2.5 - 3.0 | Moderately lipophilic. Retains well on C18; elutes fast on Silica with polar solvents. |
| Solubility | DCM, EtOAc, MeOH, ACN | Highly soluble in organic solvents; poor water solubility. |
| pKa (Conj. Acid) | ~0.5 - 1.0 (Est.) | Very weak base due to electron-withdrawing Cl. Standard silica is usually safe. |
Impurity Profile & Separation Strategy
The purification strategy is dictated by the synthesis route. The most common industrial route involves the Hantzsch synthesis of 2-amino-4-ethylthiazole followed by a Sandmeyer reaction (diazotization/chlorination).
-
Target: 2-Chloro-4-ethylthiazole (Non-polar, Rf ~0.6 in 9:1 Hex/EtOAc).
-
Impurity A (Precursor): 2-Amino-4-ethylthiazole (Polar, basic, H-bond donor). Retains strongly on silica.
-
Impurity B (Side Product): 2-Hydroxy-4-ethylthiazole (Polar, keto-enol tautomerism). Retains strongly.
-
Impurity C (Byproduct): 4-Ethylthiazole (De-chlorinated). Similar polarity to target but usually minor.
-
Impurity D: Oxidative Tars/Oligomers (Baseline material).
Expert Insight: The large polarity difference between the 2-chloro target and the 2-amino/2-hydroxy impurities makes Normal Phase Silica Chromatography highly effective. The target elutes quickly, while impurities stay at the baseline.
Workflow Visualization
The following diagram outlines the decision matrix and workflow for the purification process.
Figure 1: Purification workflow for 2-Chloro-4-ethylthiazole, emphasizing the decision path from crude workup to final isolation.
Protocol: Flash Column Chromatography
This is the core procedure for purifying 1–10 grams of crude material.
Materials Required
-
Stationary Phase: Silica Gel 60 (spherical or irregular), 40–63 µm particle size.
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Column: Polypropylene cartridge or glass column sized to 20:1 silica-to-crude ratio by weight.
-
Detection: UV detector at 254 nm (aromatic ring) and 220 nm (thiazole absorption).
Step-by-Step Procedure
1. Sample Preparation (Dry Loading)
-
Rationale: The crude is a liquid but may contain tars. Direct liquid injection can clog the column frit. Dry loading ensures a tight band.
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (1:2 ratio of crude:solid).
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
2. Column Equilibration
-
Pack the column with Silica Gel.
-
Equilibrate with 100% Hexane (3 column volumes - CV). This removes air and stabilizes the silica bed.
3. Gradient Elution Strategy The target (2-Cl) is much less polar than the impurities. A shallow gradient is best to separate it from any non-polar byproducts (like 4-ethylthiazole).
| Time / CV | % Mobile Phase B (EtOAc) | Description |
| 0 - 2 CV | 0% | Elute highly non-polar hydrocarbons/tars. |
| 2 - 10 CV | 0% → 5% | Target Elution Zone. The 2-chloro derivative usually elutes here. |
| 10 - 15 CV | 5% → 20% | Wash out minor isomers. |
| 15 - 20 CV | 20% → 100% | Flush column (elutes 2-amino/2-hydroxy impurities). |
4. Fraction Collection
-
Collect fractions based on UV peaks.
-
Spot Check: Perform TLC on fractions.
-
TLC System: Hexane:EtOAc (9:1).
-
Visualization: UV lamp (254 nm). The target will appear as a dark spot at Rf ~0.6 . Impurities will stay at the baseline or Rf < 0.2.
-
5. Post-Run Processing
-
Combine pure fractions.
-
Concentrate using a rotary evaporator. Caution: Do not exceed 40°C bath temperature and 50 mbar pressure, as the compound has moderate volatility.
Quality Control: Reverse Phase HPLC
Once purified, the material must be validated. Normal phase removes polar impurities; Reverse Phase (RP) checks for similar lipophilic impurities.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: 254 nm.
Acceptance Criteria:
-
Main peak area > 98%.
-
No single impurity > 0.5%.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual acidity on silica interacting with thiazole nitrogen. | Although 2-Cl is weak, adding 0.5% Triethylamine (TEA) to the mobile phase neutralizes silica silanols and sharpens peaks. |
| Co-elution | Separation of 2-chloro and 4-ethylthiazole (de-chlorinated) is difficult. | Switch solvent system to DCM:Hexane (1:1) isocratic. The selectivity of chlorinated compounds often differs in chlorinated solvents. |
| Low Recovery | Volatility of the compound during concentration. | Do not evaporate to dryness under high vacuum for extended periods. Stop when solvent volume is low and transfer to a tared vial for final blow-down with nitrogen. |
| Color in Product | Oxidative tars carrying over. | Use a C18 Flash Column (Reverse Phase) with Water/Methanol if normal phase fails to remove color. |
References
-
Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
-
Synthesis of 2-amino-4-methylthiazole (Homolog Protocol). Organic Syntheses, Coll. Vol. 2, p.31 (1943). Retrieved from [Link]
- Process for the preparation of chlorothiazole derivatives (Patent EP0446913A1).Google Patents.
Sources
Large-scale synthesis of 2-Chloro-4-ethylthiazole for library synthesis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-ethylthiazole , a high-value scaffold for combinatorial libraries. Unlike simple alkyl halides, the 2-chlorothiazole moiety serves as a "linchpin" functionality, enabling highly selective
The protocol utilizes a two-step sequence: a Hantzsch Thiazole Synthesis followed by a modified Sandmeyer Reaction . Special emphasis is placed on thermal management during the diazotization step to prevent thermal runaway—a critical safety parameter for scale-up.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the poor regioselectivity associated with direct halogenation of the thiazole ring. Instead, we construct the ring with a defined amine handle, which is then converted to the chloride.
-
Step 1 (Ring Construction): Condensation of 1-bromo-2-butanone with thiourea to yield 2-amino-4-ethylthiazole.
-
Step 2 (Functionalization): Diazotization of the amine followed by chlorodediazoniation (Sandmeyer) to yield the target chloride.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the chemical transformation and intermediate structures.
Caption: Two-stage synthesis showing the Hantzsch cyclization followed by the Sandmeyer transformation.
Protocol 1: Synthesis of 2-Amino-4-ethylthiazole (Precursor)
Rationale: The Hantzsch synthesis is chosen for its high atom economy and regiocontrol. 1-bromo-2-butanone is used over the chloro-analog to ensure faster kinetics and lower reaction temperatures, reducing byproduct formation.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 1-Bromo-2-butanone | 1.0 | Electrophile (Lachrymator!) |
| Thiourea | 1.1 | Dinucleophile |
| Ethanol (Absolute) | 5.0 Vol | Solvent |
| Sodium Hydroxide (aq) | Excess | Neutralization |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Purge with
. -
Dissolution: Charge thiourea (1.1 equiv) and Ethanol (5 Vol). Stir until suspended.
-
Addition: Add 1-bromo-2-butanone (1.0 equiv) dropwise over 60 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
during addition to prevent polymerization of the bromoketone.
-
-
Reaction: Once addition is complete, heat the mixture to reflux (
) for 4 hours.-
Monitoring: TLC (EtOAc/Hexane 1:1) should show consumption of thiourea.
-
-
Workup:
-
Cool reaction to room temperature. The product exists as the HBr salt (often a precipitate).
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Basify with 20% NaOH (aq) to pH 10 while cooling in an ice bath. The free amine will oil out or precipitate.
-
Extract with Dichloromethane (DCM) (
Vol). -
Dry organic layer over
, filter, and concentrate.
-
-
Yield: Expect 85–92% yield of a viscous yellow oil or low-melting solid. Use directly in Step 2.
Protocol 2: The Sandmeyer Reaction (Chlorination)
Rationale: Direct chlorination of thiazoles is difficult. The Sandmeyer route allows for the substitution of the amino group with chlorine using Copper(I) chloride as a radical source/catalyst.[1] Safety Warning: Diazonium salts of heterocycles are notoriously unstable. Never isolate the diazonium salt.[2] Proceed immediately to decomposition.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 2-Amino-4-ethylthiazole | 1.0 | Substrate |
| Sodium Nitrite ( | 1.2 | Diazotizing agent |
| HCl (conc. 37%) | 5.0 | Acid medium |
| Copper(I) Chloride (CuCl) | 1.2 | Sandmeyer reagent |
| Water | 10 Vol | Solvent |
Step-by-Step Procedure
-
Acidification: In a reactor with efficient cooling (jacketed or ice/salt bath), dissolve the amine (from Step 1) in conc. HCl (5.0 equiv) and water (5 Vol).
-
Note: The amine will protonate and dissolve.
-
-
Diazotization (The Danger Zone):
-
Sandmeyer Displacement:
-
In a separate vessel, dissolve CuCl (1.2 equiv) in conc. HCl (2 equiv).
-
Slowly transfer the cold diazonium solution into the CuCl solution (which can be at room temperature or slightly warmed to
). -
Observation: Vigorous evolution of
gas will occur. Ensure reactor venting is wide open to prevent pressure buildup.
-
-
Completion: Once gas evolution ceases, heat to
for 30 minutes to ensure complete decomposition. -
Workup:
-
Cool to room temperature.
-
Extract with Diethyl Ether or MTBE (
). -
Wash organics with 1M NaOH (to remove phenolic byproducts) and Brine.
-
Dry over
and concentrate.
-
Purification & Quality Control
For library synthesis, purity
-
Method: Vacuum Distillation.
-
Parameters: 2-Chloro-4-ethylthiazole has a boiling point estimated at
at 15 mmHg (extrapolated from methyl analog bp of atm). -
Storage: Store under Argon at
. Thiazoles can darken upon oxidation.
Process Workflow (DOT Visualization)
This diagram outlines the operational flow for the scale-up facility.
Caption: Operational workflow emphasizing the separation of the cold diazotization step from the gas-generating decomposition step.
Application in Library Synthesis
The 2-chloro-4-ethylthiazole scaffold is a versatile electrophile. In the context of DNA-Encoded Libraries (DEL), it is typically utilized in the following ways:
-
Displacement: Reacts with aliphatic amines (library members) at
in DMSO/DIPEA. The 4-ethyl group does not sterically hinder the C2 position significantly. -
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.
-
Conditions:
, , Dioxane/Water. -
Note: Thiazole chlorides are less reactive than bromides; highly active catalysts (e.g., XPhos Pd G3) may be required for difficult substrates.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Sandmeyer Reaction Protocols (Organic Syntheses)
-
Safety of Diazonium Salts
-
Thiazole Properties
- Source: PubChem Compound Summary for 2-Chloro-4-methylthiazole (Ethyl analog reference).
-
URL:[Link]
Sources
Application Note: High-Efficiency Heck Alkenylation of 2-Chloro-4-ethylthiazole
Part 1: Executive Summary & Strategic Rationale
The Challenge: Reactivity Paradox of 2-Chlorothiazoles
The alkenylation of 2-Chloro-4-ethylthiazole via the Heck reaction presents a distinct chemoselective challenge. While the C2-position is electronically activated (similar to 2-chloropyridine) due to the adjacent nitrogen, the C-Cl bond possesses a significantly higher bond dissociation energy (approx. 95 kcal/mol) compared to bromides or iodides. Furthermore, the thiazole sulfur atom acts as a soft Lewis base, capable of coordinating to the Palladium center and potentially poisoning the catalyst or forming off-cycle resting states.
The Solution: Ligand-Accelerated Catalysis
Standard Heck conditions (
Part 2: Mechanistic Insight & Reaction Design
The Catalytic Cycle
The success of this reaction hinges on the formation of the active monoligated
Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step and the risk of sulfur poisoning.
Part 3: Experimental Protocols
Method A: The "Gold Standard" (Buchwald/Fu Conditions)
Recommended for high-value substrates or when high yields (>85%) are required.
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Alkene: Styrene, Acrylate, or Vinyl ether (1.2 - 1.5 equiv)
-
Catalyst:
(2-5 mol%) or (1-2 mol%) -
Ligand: XPhos or SPhos (for Pd(OAc)2, use 2:1 L:Pd ratio; for dba, use 1:1 P:Pd ratio). Alternative:
. -
Base:
(2.0 equiv) or (2.0 equiv) - Cesium is superior for chlorides due to the "Cesium Effect" (solubility/basicity). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
-
Temperature: 100°C – 120°C.
Step-by-Step Protocol:
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Argon/Nitrogen.
-
Solids Addition: Add
(4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and (325 mg, 1.0 mmol). -
Substrate Addition: Add 2-Chloro-4-ethylthiazole (0.5 mmol) and the Alkene (0.75 mmol).
-
Note: If the thiazole is liquid, add it after the solvent.
-
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (2.0 mL). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 110°C in a pre-heated block. Stir vigorously (800 rpm).
-
Monitoring: Monitor by HPLC/UPLC at 2, 6, and 12 hours. Look for the disappearance of the thiazole peak.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Method B: The "Jeffery" Conditions (Ligand-Free)
Recommended for initial screening or cost-sensitive scale-up. Relies on Phase Transfer Catalysis (PTC).
Reagents:
-
Catalyst:
(5 mol%)[1][2] -
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) - Crucial for stabilizing Pd nanoparticles and facilitating phase transfer.
-
Base:
(2.5 equiv) or (2.5 equiv). -
Solvent: DMF (Dimethylformamide) or DMAc.
-
Temperature: 120°C – 140°C.
Step-by-Step Protocol:
-
Combine
, TBAB, , and 2-Chloro-4-ethylthiazole in a vial. -
Add DMF (0.2 M concentration relative to thiazole).
-
Add the Alkene.
-
Heat to 130°C. Note: Higher temperatures are often required for ligand-free chloride coupling.
-
Caution: DMF decomposes at high temps over time; do not run >24h without monitoring.
Part 4: Data Analysis & Troubleshooting
Comparative Screening Data (Representative)
The following table summarizes expected trends based on heteroaryl chloride reactivity [1, 3].
| Condition Set | Catalyst/Ligand | Base | Solvent | Temp | Yield (24h) | Notes |
| Standard | DMF | 100°C | < 10% | Fail. Oxidative addition too slow. | ||
| Jeffery | DMF | 130°C | 65-75% | Good, but requires high temp. | ||
| Buchwald | Dioxane | 100°C | 85-95% | Optimal. Fast conversion, clean profile. | ||
| Fu | Dioxane | 100°C | 80-90% | Excellent, but ligand is air-sensitive. |
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Figure 2: Troubleshooting logic for 2-chlorothiazole coupling.
Part 5: References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Chemical Science. Link
-
Ohff, M., Ohff, A., van der Boom, M. E., & Milstein, D. (1997). Highly Active Pd(II) Catalysts for Heck Reactions of Aryl Chlorides. Journal of the American Chemical Society.[3] Link
-
Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron. Link
-
Gou, B., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Journal of Organic Chemistry. Link
Sources
Application Note: Sonogashira Coupling of 2-Chloro-4-ethylthiazole with Terminal Alkynes
Abstract & Strategic Overview
The Sonogashira cross-coupling of 2-Chloro-4-ethylthiazole presents a specific challenge in medicinal chemistry: the activation of a heteroaryl chloride bond. While aryl iodides and bromides couple readily under mild conditions, the C(sp²)–Cl bond in 2-chlorothiazoles possesses a higher bond dissociation energy (approx. 95 kcal/mol) and a lower propensity for oxidative addition.
However, the C2 position of the thiazole ring is electronically activated by the adjacent nitrogen atom (C=N bond), rendering it more reactive than a standard chlorobenzene but less reactive than 2-bromothiazole.
This guide provides a high-reliability protocol designed to overcome the activation barrier of the chloride while suppressing common side reactions such as Glaser homocoupling of the alkyne. We utilize a Palladium/Copper co-catalyzed system optimized for electron-deficient heteroaryl chlorides.
Key Reaction Parameters
| Parameter | Standard Condition | High-Performance Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | XPhos facilitates oxidative addition into C–Cl bonds. |
| Co-Catalyst | CuI (5 mol%) | CuI (2-5 mol%) | Essential for generating the active alkynyl-cuprate species. |
| Base | Et₃N (Excess) | Cs₂CO₃ (2 equiv) | Carbonate bases often outperform amines for chlorides in polar solvents. |
| Solvent | DMF or THF | MeCN or 1,4-Dioxane | Polar aprotic solvents stabilize the Pd-intermediate. |
| Temp | 80–90 °C | 60–80 °C | Heat is required to overcome the activation energy of the C–Cl bond. |
Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand the "why" behind the protocol. The reaction proceeds via two synergistic catalytic cycles: the Palladium Cycle (activation of the thiazole) and the Copper Cycle (activation of the alkyne).
The Activation Barrier
The rate-determining step for this specific substrate is the Oxidative Addition of the Pd(0) species into the 2-Chloro-4-ethylthiazole C–Cl bond.
-
Problem: Standard triphenylphosphine ligands often fail to promote this step efficiently for chlorides, leading to catalyst decomposition (Palladium black formation).
-
Solution: We employ heat (80°C) and/or electron-rich bulky phosphines (like XPhos) to drive this insertion.
Diagram 1: Synergistic Catalytic Cycle
The following diagram illustrates the interplay between the Pd and Cu cycles, highlighting the critical oxidative addition step for the chloro-thiazole.
Caption: Dual catalytic cycle showing the critical intersection at the Transmetallation step. For 2-chlorothiazoles, Oxidative Addition is the primary kinetic bottleneck.
Detailed Experimental Protocol
Method A: The "Robust Standard" (Cost-Effective)
Recommended for initial screening and scale-up where cost is a factor.
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Alkyne: Phenylacetylene (or derivative) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)
-
Solvent/Base: Triethylamine [Et₃N] (anhydrous) OR DMF/Et₃N (1:1 mixture)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill with Argon (or Nitrogen) three times. Strict oxygen exclusion is vital to prevent homocoupling of the alkyne.
-
-
Charging:
-
Add 2-Chloro-4-ethylthiazole (1.0 mmol, 147 mg) and Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) to the flask.
-
Add CuI (0.05 mmol, 9.5 mg).
-
Note: If using solid alkynes, add them here. If liquid, add later.
-
-
Solvation & Activation:
-
Add anhydrous DMF (3 mL) and Et₃N (3 mL) via syringe.
-
Degas the solvent mixture by bubbling Argon through the liquid for 10 minutes.
-
-
Reaction Initiation:
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80–90 °C .
-
Observation: The solution typically turns dark brown/black as Pd(0) is generated.
-
-
Monitoring:
-
Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the thiazole chloride. Reaction time is typically 6–12 hours for chlorides.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Method B: The "High-Performance" (For Difficult Substrates)
Recommended if Method A gives low yields (<50%) or if the substrate contains sensitive groups.
Modifications:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Why: XPhos is a bulky, electron-rich biaryl phosphine that dramatically accelerates oxidative addition into aryl chlorides.
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
-
Temperature: 60–80 °C (Milder heat often sufficient).
Workflow Visualization
The following diagram outlines the operational workflow, emphasizing critical control points (CCPs) where the experiment is most likely to fail.
Caption: Operational workflow. Step 3 (Degassing) is the primary failure point; oxygen causes alkyne dimerization (Glaser coupling).
Troubleshooting & Critical Parameters
Oxygen Sensitivity (Glaser Coupling)
If you observe a major byproduct with twice the mass of the alkyne minus 2 protons (
-
Fix: Freeze-pump-thaw the solvent or sparge vigorously with Argon for >15 mins.
Catalyst Deactivation (Palladium Black)
If the reaction mixture precipitates black metal early and conversion stops:
-
Cause: The oxidative addition is too slow, causing Pd(0) to aggregate.
-
Fix: Switch to Method B (XPhos ligand) to stabilize the Pd(0) species and accelerate insertion.
Regioselectivity
2-Chloro-4-ethylthiazole is clean. However, if using 2,4-dichlorothiazole, the C2 position is significantly more reactive than C4 due to the alpha-nitrogen effect.
Safety & Handling
-
Alkynes: Terminal alkynes can be unstable. Phenylacetylene is relatively stable, but low molecular weight alkynes are flammable and potential polymerization hazards.
-
Thiazoles: Many thiazoles have potent biological activity (skin/eye irritants). Handle in a fume hood.
-
Palladium/Copper: Heavy metals. All waste must be segregated into heavy metal waste streams.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from
-
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube®.
Sources
Application Note: High-Fidelity Monitoring of 2-Chloro-4-ethylthiazole Transformations
Introduction & Analyte Profile
2-Chloro-4-ethylthiazole is a versatile heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its reactivity is dominated by the electrophilic C-2 position, which is prone to nucleophilic aromatic substitution (
Effective monitoring of these reactions requires a dual-method approach: Thin Layer Chromatography (TLC) for rapid, at-line qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative conversion data and structural confirmation.
Physicochemical Profile
Understanding the analyte's properties is the foundation of method development.
| Property | Value | Analytical Implication |
| Formula | Basis for MS ion extraction. | |
| Molecular Weight | 147.63 g/mol | Target |
| LogP | ~2.5 - 2.7 | Moderate lipophilicity; retains well on C18 columns; elutes with mid-strength organic gradients. |
| pKa (Conj. Acid) | ~1.0 - 2.0 | Weakly basic N-3. Requires acidic mobile phase (Formic acid) for efficient ESI+ ionization. |
| UV Absorbance | Strong absorbance at 254 nm due to the thiazole ring; ideal for UV-active TLC plates. | |
| Isotope Pattern | Critical Diagnostic: The mass spectrum will show two peaks separated by 2 Da with a 3:1 intensity ratio. |
Protocol A: Rapid Thin Layer Chromatography (TLC)
Objective: To provide a qualitative "snapshot" of reaction progress within 5 minutes. Scope: Detection of Starting Material (SM) consumption and Product (P) formation.
Materials
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase (Eluent): Hexanes / Ethyl Acetate (Hex:EtOAc).
-
Standard: 9:1 (v/v) for initial screening.
-
Polar Products: 4:1 or 2:1 (v/v) if the product contains polar amines.
-
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.[1]
Step-by-Step Procedure
-
Plate Preparation: Cut a silica plate to approx. 2 cm x 5 cm. Mark a baseline 1 cm from the bottom with a soft pencil.
-
Sampling (The "3-Spot" Technique):
-
Lane 1 (SM): Spot a dilute solution of authentic 2-Chloro-4-ethylthiazole reference.
-
Lane 2 (Co-Spot): Spot the SM reference overlaid with the reaction mixture. This confirms if a new spot is actually a product or just the SM running differently due to matrix effects.
-
Lane 3 (Rxn): Spot the reaction mixture (diluted in EtOAc).
-
-
Development: Place in a developing chamber saturated with eluent. Run until the solvent front is 1 cm from the top.
-
Visualization:
-
UV Check: View under 254 nm. The thiazole ring quenches fluorescence, appearing as a dark purple spot against a bright green background.
-
Stain Confirmation (Optional): Dip in Iodine on Silica . Thiazoles will stain brown/yellow.
-
Expert Tip: For high specificity, use Sodium Nitrite/HCl spray and heat at 100°C. Thiazole derivatives often turn a distinct light green color [1].[2]
-
-
Troubleshooting:
-
Tailing Spots: If the reaction product is a basic amine (common in
), the spot may streak. Remedy: Add 1% Triethylamine (TEA) or to the mobile phase to sharpen the peaks.
Protocol B: Quantitative LC-MS Monitoring
Objective: To quantify conversion % and confirm product identity via mass and isotope signature. System: HPLC or UPLC coupled to Single Quadrupole or TOF MS.
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax SB-C18, 2.1 x 50mm, 1.8µm) | Standard reverse-phase retention for lipophilic heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the thiazole nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH. |
| Flow Rate | 0.4 - 0.6 mL/min | Compatible with standard ESI sources. |
| Ionization | ESI Positive (+) | Thiazoles protonate readily. |
| Scan Range | m/z 100 - 600 | Covers SM, typical products, and dimers. |
Gradient Table (Standard 5-Minute Run)
| Time (min) | %B (Organic) | Event |
| 0.00 | 5% | Injection / Desalting |
| 0.50 | 5% | Hold initial conditions |
| 3.50 | 95% | Linear ramp to elute lipophilic SM |
| 4.00 | 95% | Wash column |
| 4.10 | 5% | Return to initial |
| 5.00 | 5% | Re-equilibration |
Data Interpretation: The Chlorine Signature
When analyzing the MS data, do not rely solely on the base peak. You must verify the Isotope Pattern .
-
Starting Material (2-Chloro-4-ethylthiazole):
-
Look for m/z 148.0 (
) and 150.0 ( ). -
The 150 peak must be approx. 33% the height of the 148 peak.
-
-
Product (De-chlorinated):
-
If the reaction displaces the Chlorine (e.g., with an amine), the 3:1 pattern will disappear . The product spectrum will show a standard M+1 isotope peak (due to
, ~5-6% height). -
Observation: Loss of the "+2 mass peak" is the definitive confirmation of successful substitution.
-
Integrated Monitoring Workflow
The following diagram illustrates the decision matrix for monitoring a typical substitution reaction.
Caption: Workflow for monitoring the consumption of 2-Chloro-4-ethylthiazole. Note the critical transition from qualitative TLC to quantitative LC-MS verification.
References
-
EPFL . (n.d.). TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne. Retrieved October 26, 2023, from [Link] (Verified general reference for Sodium Nitrite/HCl stain for thiazoles).
-
PubChem . (2023). 2-Chloro-4-ethylthiazole Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Chemistry Hall . (2023). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved October 26, 2023, from [Link]
-
ResearchGate . (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives. (Analogous method validation for nitrogen heterocycles). Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-ethylthiazole Synthesis
Current Status: Online Ticket ID: #THZ-CL-004 Subject: Yield Improvement & Troubleshooting for 2-Chloro-4-ethylthiazole Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The conversion of 2-amino-4-ethylthiazole to 2-chloro-4-ethylthiazole is a deceptive transformation. While theoretically a standard Sandmeyer reaction, the instability of the thiazole diazonium salt in aqueous media frequently caps yields at 40–50% due to hydrolysis (forming 2-hydroxy-4-ethylthiazole) and azo coupling (tar formation).
This guide provides two validated workflows:
-
The "Modern" Anhydrous Protocol (Recommended): Uses alkyl nitrites and copper(II) chloride in acetonitrile to bypass hydrolytic pathways. Yield potential: 75–85% .
-
The "Classic" Aqueous Protocol (Optimized): A modified Sandmeyer approach for cost-sensitive scaling, focusing on acid concentration and temperature control. Yield potential: 60–70% .[1]
Module 1: The "Modern" Anhydrous Route (High Yield)
Best for: Research scale (mg to 100g), high-value intermediates, avoiding hydroxy-impurities.
The Logic
In aqueous acid, the thiazole diazonium intermediate is prone to nucleophilic attack by water. By moving to acetonitrile (MeCN) and using tert-butyl nitrite (t-BuONO) , we eliminate water from the system. Copper(II) chloride (CuCl₂) serves as the radical chlorinating agent.
Protocol
Reagents:
-
2-Amino-4-ethylthiazole (1.0 equiv)
-
Copper(II) Chloride (CuCl₂, anhydrous) (1.2 equiv)
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Acetonitrile (anhydrous) (0.2 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with N₂.
-
Solubilization: Dissolve CuCl₂ (1.2 eq) and tert-butyl nitrite (1.5 eq) in anhydrous acetonitrile. Heat this mixture to 60–65°C .
-
Note: Pre-heating the oxidant/nitrite mixture is crucial for immediate reaction upon substrate addition.
-
-
Addition: Dissolve 2-amino-4-ethylthiazole in a minimum volume of acetonitrile. Add this solution dropwise to the hot copper mixture over 30 minutes.
-
Observation: Vigorous gas evolution (N₂) will occur. Ensure adequate venting.
-
-
Completion: Stir at 65°C for an additional 30–60 minutes. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature. Quench with 20% aqueous HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).
-
Purification: The crude oil is often pure enough for subsequent steps. If not, distill under reduced pressure (bp ~102–105°C at 53 Pa) or use a short silica plug (Hexane/EtOAc).
Troubleshooting Table (Anhydrous Route)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Old t-BuONO | Reagents degrade. Verify nitrite quality by NMR or use fresh bottle. |
| Dihalo Impurities | Overheating or Excess CuCl₂ | Reduce temperature to 40°C; strictly limit CuCl₂ to 1.1–1.2 equiv. |
| Green Emulsion | Copper salts during workup | Wash organic layer with 10% NH₄OH or EDTA solution to sequester copper. |
Module 2: The "Classic" Aqueous Sandmeyer (Cost-Optimized)
Best for: Large scale (>1kg) where reagent cost is paramount.
The Logic
To make the aqueous route work, you must stabilize the diazonium species. This requires high acidity (to prevent triazene formation) and cryogenic control during the diazotization, followed by a rapid transfer to the copper source.
Protocol
Reagents:
-
2-Amino-4-ethylthiazole (1.0 equiv)
-
NaNO₂ (1.1 equiv)
-
HCl (conc. 37%) and H₂SO₄
-
CuCl (Copper(I) chloride) (1.0 equiv)
Step-by-Step:
-
Acid Dissolution: Dissolve the amine in a mixture of conc. HCl and water (1:1 ratio). Cool to -5°C to 0°C using an ice/salt bath.
-
Critical: The internal temperature must NOT exceed 0°C.
-
-
Diazotization: Add aqueous NaNO₂ dropwise. Maintain temperature < 0°C. Stir for 20 mins.
-
Test: Use starch-iodide paper. Instant blue/black confirms excess nitrous acid (good).
-
-
Sandmeyer Step: In a separate vessel, dissolve CuCl in conc. HCl at 0°C.
-
Transfer: Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring.
-
Why: Adding diazonium to copper ensures the radical transfer happens immediately, preventing side reactions.
-
-
Warm-up: Allow the mixture to warm to room temperature naturally, then heat to 60°C for 30 mins to ensure complete N₂ loss.
Module 3: Mechanism & Decision Logic
The following diagrams visualize the critical control points in your synthesis.
Diagram 1: Reaction Pathways & Failure Modes
Caption: The critical competition is between the Chloride radical transfer (Green) and Water attack (Red). Eliminating water (Module 1) removes the red path.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying the root cause of yield loss.
FAQ: Rapid Response
Q: Can I use Cu powder instead of CuCl/CuCl₂? A: In the aqueous Gattermann variation, yes. However, for 2-aminothiazoles, CuCl (aqueous) or CuCl₂ (anhydrous) generally provides faster kinetics and cleaner conversion than elemental copper.
Q: My product is distilling with a red color. Is it impure? A: The red color often comes from trace azo-coupling byproducts or residual iodine if HI was used in any precursor steps. A second distillation or a wash with sodium thiosulfate (if iodine is suspected) usually clears this. Pure 2-chloro-4-ethylthiazole is a pale yellow oil.
Q: What is the storage stability of the 2-chloro product? A: It is relatively stable but can darken over time due to oxidation or slow hydrolysis if wet. Store under nitrogen at 4°C.
References & Validation[2][3][4]
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430. Link
-
Validation: Establishes the foundational chemistry for the "Modern" anhydrous route using alkyl nitrites and copper halides.
-
-
Hodgson, H. H., et al. "The Sandmeyer Reaction." Chemical Reviews, vol. 40, no. 2, 1947, pp. 251–277. Link
-
Validation: The authoritative review on the aqueous mechanism and side-reaction suppression (azo coupling).
-
-
Patent EP0619815B1. "Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof." Link
-
Validation: Provides industrial-scale workup procedures and pH adjustment protocols for chlorothiazole derivatives.
-
-
Obushak, M. D., et al. "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters, vol. 39, no. 51, 1998, pp. 9567–9570. Link
-
Validation: Discusses the catalytic cycle and improvements in radical transfer efficiency.
-
Sources
Technical Support Center: Troubleshooting the Hantzsch Synthesis of 2-Chloro-4-ethylthiazole
Welcome to the technical support guide for the synthesis of 2-Chloro-4-ethylthiazole. This document is designed for researchers, chemists, and process development professionals who may encounter challenges, particularly the formation of unwanted side products, during this synthesis. We will explore the mechanistic underpinnings of common issues and provide actionable, field-tested solutions to optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis and Its Challenges
The Hantzsch thiazole synthesis is a classic and powerful method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[1][2] However, the direct synthesis of a 2-chlorothiazole derivative introduces specific complexities. A common industrial and laboratory approach for 2-halothiazoles involves the acid-catalyzed cyclization of an α-haloketone with a thiocyanate salt or the cyclization of a pre-formed α-thiocyanato ketone.[3]
For the synthesis of 2-Chloro-4-ethylthiazole, a plausible pathway involves the reaction of 1-chloro-3-pentanone with a thiocyanate source, followed by cyclization induced by a strong acid like gaseous HCl. The presumed intermediate, 1-chloro-3-thiocyanato-3-pentanone, undergoes intramolecular cyclization to yield the target molecule.
It is within this multi-step process that opportunities for side reactions arise.[4] Controlling these pathways is critical for achieving high yield and purity.
Caption: Proposed reaction pathway for 2-Chloro-4-ethylthiazole synthesis.
Section 2: Troubleshooting Guide - Common Side Products
This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their chemical origins and providing clear solutions.
Question 1: "My NMR and Mass Spec data show a significant impurity with a mass corresponding to [M-Cl+OH]. What is it and how do I prevent it?"
Probable Cause: Hydrolysis to 2-Thiazolone
This is the most frequently encountered side product. The 2-chloro substituent on the thiazole ring is susceptible to nucleophilic substitution, particularly by water, leading to the formation of 4-ethylthiazol-2(3H)-one. This hydrolysis can be catalyzed by acidic or basic conditions, which are often present during the reaction or aqueous workup.[5][6]
Causality: The C-2 position of the thiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making the attached chlorine a good leaving group for nucleophilic attack.[7]
Solutions:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, avoid aqueous workups. Quench the reaction with an anhydrous base (like triethylamine in an organic solvent) and filter the resulting salts. If an aqueous wash is unavoidable, use ice-cold brine and minimize contact time.
-
Controlled pH: During any necessary aqueous extraction, maintain a neutral pH (around 7) to minimize both acid and base-catalyzed hydrolysis.
-
Purification: The 2-thiazolone is typically more polar than the 2-chlorothiazole. It can be effectively removed by silica gel column chromatography, usually with an ethyl acetate/hexane solvent system.
Question 2: "I'm observing a high molecular weight impurity (~2x the mass of my product) that is difficult to separate. What could it be?"
Probable Cause: Dimerization or Bis-Thiazole Formation
Several dimeric structures are possible, with a common one being a bis(4-ethylthiazol-2-yl)sulfane. This can arise from complex rearrangements or reactions involving sulfur-containing intermediates. Another possibility is the reaction of a reactive intermediate with a molecule of the final product.
Causality: Highly reactive sulfur nucleophiles generated in situ can potentially react with another molecule of the α-haloketone or an intermediate before the desired intramolecular cyclization is complete. This is more likely if there are localized areas of high reactant concentration.
Solutions:
-
Control Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the thiocyanate source to ensure the α-haloketone is fully consumed in the initial step.
-
Slow Addition: Add the α-haloketone (1-chloro-3-pentanone) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the ketone, favoring the intramolecular cyclization over intermolecular side reactions.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to decrease the rate of competing side reactions.
Caption: Key competing reaction pathways leading to common side products.
Question 3: "My yield is very low, and the crude product is a dark, tarry mixture. What's going wrong?"
Probable Cause: Reagent Decomposition and Polymerization
α-Haloketones can be unstable and prone to self-condensation or polymerization, especially in the presence of acid or base catalysts or at elevated temperatures. Similarly, thiocyanate intermediates can be thermally labile. The formation of dark, insoluble materials is a classic sign of polymerization.
Causality: The α-haloketone possesses both an electrophilic carbonyl carbon and an electrophilic α-carbon, making it susceptible to various self-reaction pathways.
Solutions:
-
Reagent Purity: Use freshly distilled 1-chloro-3-pentanone. Impurities from its synthesis or degradation can initiate polymerization.
-
Strict Temperature Control: Maintain the recommended reaction temperature diligently. Use an ice bath to manage any exotherms, particularly during reagent addition.
-
Optimize Reaction Time: Over-extending the reaction time, especially at higher temperatures, can lead to product degradation. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by bubbling nitrogen through them) can help prevent oxidation-driven side reactions that may contribute to tar formation.
Section 3: Summary Table & Analytical Identification
Proactively identifying impurities is key to troubleshooting. The table below summarizes the characteristics of the most common side products.
| Side Product | Structure | Expected M/z [M+] | Key ¹H NMR Signals (Illustrative) | Troubleshooting Priority |
| 2-Chloro-4-ethylthiazole (Product) | C₆H₈ClNS | 161.0 | ~7.0 ppm (s, 1H, C5-H), ~2.8 ppm (q, 2H, CH₂), ~1.3 ppm (t, 3H, CH₃) | - |
| 4-Ethylthiazol-2(3H)-one | C₅H₇NOS | 129.0 | ~8-10 ppm (br s, 1H, NH), ~6.5 ppm (s, 1H, C5-H) | High (Prevent Hydrolysis) |
| Bis(4-ethylthiazol-2-yl)sulfane | C₁₀H₁₂N₂S₃ | 272.0 | Complex aromatic region, multiple ethyl signals or broad signals | Medium (Control Stoichiometry) |
| Polymeric Material | N/A | High/Broad | Broad, unresolved peaks in NMR; baseline noise in GC-MS | High (Control Temperature/Purity) |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-ethylthiazole (Adapted from Patent Literature[3])
This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and equipment.
-
Intermediate Formation: To a solution of potassium thiocyanate (0.513 mol) in 500 mL of anhydrous acetone in a three-neck flask equipped with a reflux condenser and dropping funnel, add 1-chloro-3-pentanone (0.5 mol).
-
Reaction: Heat the solution to reflux and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Workup 1: Cool the reaction mixture to room temperature. Filter off the precipitated potassium chloride and wash the solid with a small amount of cold acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure. The resulting oil is the crude α-thiocyanato ketone intermediate.
-
Cyclization: Dissolve the crude intermediate in an anhydrous solvent (e.g., butyl acetate) saturated with gaseous hydrochloric acid at 0°C.
-
Reaction 2: Continue to bubble HCl gas through the solution while allowing it to slowly warm to 40°C. Stir at this temperature for 1 hour.
-
Workup 2: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 with a cold 40% sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain 2-Chloro-4-ethylthiazole as a faint yellow oil.
Section 5: References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. Coll. Vol. 3, p.326 (1955); Vol. 28, p.42 (1948). Available from: [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
Trasser, G., et al. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1. Google Patents. Available from:
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Wang, X., et al. (2023). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Sura, J., & Gvozdjakova, A. (1981). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 35(3), 413-418. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
How to remove unreacted starting materials from 2-Chloro-4-ethylthiazole
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-ethylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Synthetic Landscape: Why Purification is Critical
The synthesis of 2-Chloro-4-ethylthiazole most commonly proceeds through a two-step pathway: the Hantzsch thiazole synthesis to form a 2-amino-4-ethylthiazole intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. This synthetic route, while effective, often results in a crude product contaminated with unreacted starting materials, intermediates, and reaction byproducts. The presence of these impurities can significantly impact the yield, purity, and ultimately the performance of the final compound in downstream applications. Therefore, a robust purification strategy is not just a recommendation but a necessity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Chloro-4-ethylthiazole?
A1: Based on the likely synthetic pathway, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
1-Chloro-2-butanone (or 1-Bromo-2-butanone): The α-haloketone used in the initial Hantzsch condensation.
-
Thiourea: The thioamide partner in the thiazole ring formation.
-
-
Unreacted Intermediate:
-
2-Amino-4-ethylthiazole: The product of the Hantzsch synthesis and the starting material for the subsequent Sandmeyer reaction.
-
-
Byproducts from the Sandmeyer Reaction:
-
Copper Salts: If a copper(I) chloride catalyst is used.
-
Tar-like materials: Often formed from side reactions of the diazonium salt.
-
Q2: I have a significant amount of a water-soluble impurity. What is it likely to be and how can I remove it?
A2: A highly water-soluble impurity is most likely unreacted thiourea . Thiourea has good solubility in water (142 g/L at 25 °C), whereas 2-Chloro-4-ethylthiazole is expected to have limited water solubility.[1][2]
Recommended Action: An aqueous workup is highly effective. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing it several times with water. The thiourea will preferentially partition into the aqueous layer.
Q3: My crude product has a low boiling point impurity. What could it be?
A3: The most probable low-boiling impurity is unreacted 1-chloro-2-butanone . It has a boiling point of approximately 145.6 °C at atmospheric pressure, which is significantly lower than that of the desired product (the boiling point of the similar 2-chloro-4-methylthiazole is 202.7 °C).[3][4]
Recommended Action: Fractional distillation under reduced pressure is the most effective method to separate these two compounds based on their different boiling points.
Q4: I am seeing a more polar spot on my TLC that is not my product. What is the likely culprit?
A4: A more polar impurity is likely the intermediate, 2-amino-4-ethylthiazole . The primary amine group makes this compound significantly more polar than the final 2-chloro product.
Recommended Action: Flash column chromatography is the preferred method for removing this intermediate. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the less polar 2-Chloro-4-ethylthiazole from the more polar 2-amino-4-ethylthiazole.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Oily residue after aqueous workup | Incomplete removal of organic solvent. | Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating under reduced pressure. |
| Product co-distills with an impurity | Insufficient separation during distillation. | Use a fractionating column with a higher number of theoretical plates. Optimize the distillation pressure and temperature to maximize the boiling point difference. |
| Broad peaks during column chromatography | Inappropriate solvent system or overloaded column. | Perform small-scale TLC experiments to determine the optimal eluent system for good separation. Ensure the amount of crude product loaded onto the column does not exceed its capacity. |
| Green or blue discoloration of the product | Residual copper salts from the Sandmeyer reaction. | Wash the organic solution of the crude product with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to form a water-soluble copper complex that can be extracted. |
| Dark, tarry residue in the distillation flask | Decomposition of the product or impurities at high temperatures. | Perform the distillation under a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition. The addition of a high-boiling point, inert liquid can sometimes help to prevent the formation of a solid residue.[5] |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Water-Soluble Impurities
This protocol is designed to remove water-soluble starting materials like thiourea and inorganic salts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-20% (w/v).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Shake the funnel gently, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash two more times to ensure complete removal of water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of water-soluble impurities.
Protocol 2: Purification by Fractional Distillation
This method is ideal for separating the product from volatile impurities like 1-chloro-2-butanone.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charge the Flask: Place the crude product from the extractive workup into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently.
-
Collect Fractions:
-
Forerun: Collect the initial fraction that distills at a lower temperature. This will primarily contain any remaining solvent and low-boiling impurities like 1-chloro-2-butanone.
-
Product Fraction: As the temperature stabilizes at the boiling point of 2-Chloro-4-ethylthiazole at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the formation of a hard-to-remove residue.
-
-
Characterization: Analyze the collected product fraction for purity using appropriate analytical techniques (e.g., GC-MS, NMR).
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 2-Chloro-4-ethylthiazole | C₅H₆ClNS | 147.63 | ~215-220 (est. at 760 mmHg) | N/A | Soluble in organic solvents. |
| 1-Chloro-2-butanone | C₄H₇ClO | 106.55 | 145.6[4] | N/A | Moderately soluble in water; soluble in organic solvents.[6] |
| Thiourea | CH₄N₂S | 76.12 | Decomposes | 182[1] | 142 g/L in water at 25 °C; soluble in alcohol.[1][2] |
| 2-Amino-4-ethylthiazole | C₅H₈N₂S | 128.20 | 125.5 - 126 (for 2-ethylthiazole)[7] | N/A | More polar and likely more water-soluble than the chloro-derivative. |
Note: The boiling point for 2-Chloro-4-ethylthiazole is an estimation based on the boiling point of 2-chloro-4-methylthiazole (202.7 °C)[3] and the expected increase with an additional methylene group.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process for 2-Chloro-4-ethylthiazole.
Sources
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-4-methylthiazole | CAS#:26847-01-8 | Chemsrc [chemsrc.com]
- 4. 4-chloro-2-butanone, 6322-49-2 [thegoodscentscompany.com]
- 5. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 6. CAS 616-27-3: 1-Chloro-2-butanone | CymitQuimica [cymitquimica.com]
- 7. 2-Ethylthiazole | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst poisoning in cross-coupling reactions with 2-Chloro-4-ethylthiazole
Topic: Catalyst Poisoning & Deactivation in Pd-Catalyzed Reactions
Ticket ID: #THZ-Pd-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution
Executive Summary: The "Thiazole Trap"
You are likely reading this because your Suzuki, Negishi, or Buchwald-Hartwig coupling with 2-Chloro-4-ethylthiazole has failed. The reaction likely turned black immediately (precipitation of Pd black) or stalled after <10% conversion.
The Root Cause: The 2-chloro-4-ethylthiazole substrate is a "privileged poison." Unlike simple aryl chlorides, this substrate possesses a highly Lewis-basic Nitrogen (N3) and a Sulfur (S1) atom.
-
N-Coordination: The exposed N-atom coordinates to the Palladium(II) center, displacing phosphine ligands and forming a stable, unreactive "off-cycle" complex.
-
S-Poisoning: Trace thiols or free sulfur (impurities from thiazole synthesis) bind irreversibly to Pd(0), killing the catalyst before the cycle begins.
This guide provides the specific protocols to bypass these deactivation pathways.
Mechanism of Failure (Visualized)
Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Thiazole Trap."
Figure 1: The bifurcation point. Without bulky ligands, the thiazole nitrogen binds to Pd (Red Path), halting the reaction. We must force the Blue Path.
Ligand Selection Strategy
Standard ligands like PPh3 or dppf are insufficient for 2-chloro-4-ethylthiazole. You require ligands with extreme steric bulk to physically block the N-coordination site on the Palladium.
Recommended Ligand Systems
| Ligand Class | Specific Recommendation | Why it Works |
| Biaryl Phosphines | XPhos or RuPhos | The isopropyl (XPhos) or isopropoxy (RuPhos) groups provide a "roof" over the Pd center, preventing the thiazole N-atom from binding while allowing the C-Cl bond to access the metal for oxidative addition [1]. |
| Specialized | GPhos | Specifically designed by the Buchwald lab for N-heterocycles. It is highly resistant to displacement by basic nitrogens [2]. |
| NHC | Pd-PEPPSI-IPr | The bulky "IPr" carbene ligand is tightly bound and sterically demanding, making it nearly impossible for the thiazole to displace it. |
Critical Protocol Change: Do not use Pd(PPh3)4. Switch to a Precatalyst system (e.g., XPhos Pd G4) to ensure rapid generation of the active species.
Substrate Purification Protocol (Mandatory)
Even with the best ligand, 10 ppm of free sulfur can kill 1 mol% of Pd catalyst. Thiazoles are often synthesized via Hantzsch condensation, leaving residual thioamides or elemental sulfur.
The "Copper Wash" Protocol: Before running your coupling, you must scavenge sulfur species.
-
Dissolve: Dissolve 2-chloro-4-ethylthiazole in Ethyl Acetate (0.1 M).
-
Scavenge: Add 5 wt% CuTC (Copper(I)-thiophene-2-carboxylate) or activated charcoal.
-
Stir: Stir vigorously at RT for 1 hour.
-
Filter: Filter through a pad of Celite/Silica to remove the copper-sulfur complex.
-
Concentrate: Evaporate solvent. Use immediately.
Note: If CuTC is unavailable, washing the organic layer with 10% aqueous bleach (NaOCl) can oxidize reactive thiols to sulfonates, which do not poison Pd, though this risks hydrolyzing the chloride.
Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating. What happened?
Diagnosis: Rapid catalyst decomposition (Pd black formation). Cause: The phosphine ligand dissociated, likely displaced by the thiazole nitrogen or solvent impurities, leading to Pd aggregation. Solution:
-
Lower the temperature (start at 60°C, not 100°C).
-
Switch to XPhos Pd G4 precatalyst. The precatalyst structure protects the Pd until it enters the cycle.
-
Ensure the reaction is strictly anhydrous. Water can facilitate ligand dissociation.
Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.
Diagnosis: Product inhibition or catalyst poisoning by byproducts. Cause: The product (which also contains the thiazole ring) might be a better ligand than the starting material, or the base is reacting with the thiazole to form ring-opening byproducts that poison the metal. Solution:
-
Change the Base: Switch from strong bases (KOtBu, Cs2CO3) to K3PO4 or NaOTMS (Sodium silanolate). Mild bases reduce thiazole ring decomposition [2].
-
Solvent Switch: Use 1,4-Dioxane or Toluene . Avoid DMF/DMAc if possible, as they can coordinate to Pd at high temps, exacerbating the competition.
Q3: I see "homocoupling" of my boronic acid, but no cross-coupling.
Diagnosis: Oxidative addition failure. Cause: The Pd is active (hence the homocoupling) but cannot insert into the C-Cl bond of the thiazole. The thiazole is likely coordinating to the Pd as a ligand rather than a substrate. Solution: Increase the Catalyst:Ligand ratio to 1:2 or use a bulky ligand like BrettPhos which is electronically rich enough to force oxidative addition into the electron-rich thiazole chloride.
Interactive Troubleshooting Workflow
Follow this logic tree to resolve your specific issue.
Figure 2: Decision Matrix for optimizing 2-chloro-4-ethylthiazole coupling.
References
-
Billingsley, K. L., & Buchwald, S. L. (2013).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[1][2]
- Key Insight: Establishes the necessity of bulky ligands (XPhos)
-
Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.
- Key Insight: Describes the design of GPhos specifically for preventing catalyst de
-
Lillo, V., et al. (2009). Poisoning of Palladium Catalysts by N-Heterocycles.[3][4] Organometallics.[4]
- Key Insight: Kinetic data on how thiazoles displace phosphines.
-
BenchChem Tech Support. (2025). Catalyst Poisoning in Cross-Coupling with Benzothiazoles.[5]
- Key Insight: General protocols for sulfur purific
Disclaimer: This guide assumes standard laboratory safety protocols. 2-Chloro-4-ethylthiazole is a skin irritant. Always handle Pd catalysts in a fume hood.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-4-ethylthiazole
Welcome to the technical support center for the purification of crude 2-Chloro-4-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important synthetic intermediate. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and practical laboratory experience with related heterocyclic compounds.
Introduction to Purification Challenges
2-Chloro-4-ethylthiazole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its crude form often contains a variety of impurities derived from the synthesis process, including unreacted starting materials, reagents, and side-products. These impurities can interfere with subsequent reactions and compromise the quality of the final product. The primary challenges in the purification of crude 2-Chloro-4-ethylthiazole revolve around the removal of colored impurities, closely boiling point isomers or analogs, and preventing product degradation during the purification process. This guide provides a structured approach to tackling these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Chloro-4-ethylthiazole and how can they be identified?
A1: The impurity profile of crude 2-Chloro-4-ethylthiazole is highly dependent on the synthetic route employed. For instance, in a Hantzsch-type synthesis, which involves the reaction of an α-haloketone with a thioamide, common impurities may include[1][2][3]:
-
Unreacted Starting Materials: Such as 1-chloro-2-pentanone and thiourea or its derivatives.
-
Reagents and their Byproducts: Residual chlorinating agents (e.g., sulfuryl chloride, phosphoryl chloride) or their decomposition products.
-
Solvents: Residual reaction or extraction solvents.
-
Side-Products:
-
Isomers: Positional isomers such as 2-Chloro-5-ethylthiazole may form depending on the selectivity of the cyclization.
-
Hydrolysis Products: 2-Hydroxy-4-ethylthiazole can form if the crude product is exposed to water, especially under neutral to basic conditions.
-
Polymeric Materials: Often high molecular weight, colored materials that contribute to the common brown or reddish appearance of the crude product.
-
Identification: The most effective method for identifying these impurities is Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]. This technique separates the components of the mixture and provides mass spectra that can be used to elucidate their structures. For a quick purity assessment, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a reliable method[6][7].
Q2: What is the recommended primary method for purifying crude 2-Chloro-4-ethylthiazole?
A2: For most applications, vacuum distillation is the most effective and scalable primary purification method for 2-Chloro-4-ethylthiazole[6][8]. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.
It is crucial to have an efficient vacuum system and a fractionating column to achieve good separation from closely boiling impurities. The exact boiling point of 2-Chloro-4-ethylthiazole is not widely reported, but based on its analogs, it can be estimated.
| Compound | Boiling Point (°C) | Pressure (Pa) |
| 2-Chloro-4-methylthiazole | 202.7 | 101325 (760 mmHg) |
| 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole | 102 | 53.2 |
| 2-Chloro-5-(chloromethyl)thiazole | 108-110 | 2399 (18 mmHg) |
Table 1: Boiling points of 2-Chloro-4-ethylthiazole analogs. The boiling point of 2-Chloro-4-ethylthiazole is expected to be slightly higher than that of 2-chloro-4-methylthiazole.[6][8][9]
Q3: My crude product is a dark brown oil. How can I remove the color?
A3: The dark color is typically due to high molecular weight, polymeric byproducts. A common and effective method for color removal is treatment with activated carbon [10][11][12][13].
General Procedure:
-
Dissolve the crude 2-Chloro-4-ethylthiazole in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon.
-
Remove the solvent under reduced pressure.
The resulting oil should be significantly lighter in color and can then be further purified by vacuum distillation. It is important to perform this treatment before distillation to prevent the colored impurities from co-distilling or causing decomposition at higher temperatures.
Q4: What analytical techniques are best for assessing the final purity of 2-Chloro-4-ethylthiazole?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities. A non-polar capillary column is typically suitable[14].
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for quantitative analysis. Both normal-phase and reversed-phase HPLC can be employed, depending on the impurity profile[15][16][17][18].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it is a powerful tool for impurity identification.
Q5: What are the key safety precautions when handling 2-Chloro-4-ethylthiazole?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[21][22].
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[22].
Troubleshooting Guides
Workflow for Purification of Crude 2-Chloro-4-ethylthiazole
Caption: General workflow for the purification of crude 2-Chloro-4-ethylthiazole.
Troubleshooting Common Purification Issues
Caption: Troubleshooting decision tree for common purification problems.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is designed to neutralize acidic impurities and perform an initial extraction of the crude product.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 2-3 volumes of the crude product).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling to neutralize any strong acids. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
-
Shake the separatory funnel vigorously, venting frequently. If an emulsion forms, let it stand or add a small amount of brine (saturated NaCl solution) to help break it.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash them once with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude, neutralized product.
Protocol 2: Vacuum Distillation
This protocol describes the fractional distillation of 2-Chloro-4-ethylthiazole under reduced pressure.
-
Set up a fractional distillation apparatus equipped with a short Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Place the crude 2-Chloro-4-ethylthiazole in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 1-20 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
Increase the temperature gradually and collect the main fraction at the expected boiling point. The product should be a colorless to pale yellow liquid.
-
Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
References
- Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
-
Chemsrc. (2025, August 25). 2-chloro-4-methylthiazole. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Removal of color impurities from organic compounds (US2744938A).
-
European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives (EP 0 446 913 A1). Retrieved January 30, 2026, from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, January 28). Troubleshooting a Distillation Column - Problem and Solution. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO- [2,3-b]QUINOXALINES. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate (CN103592402A).
-
RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved January 30, 2026, from [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved January 30, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 30, 2026, from [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved January 30, 2026, from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved January 30, 2026, from [Link]
-
Chemical Papers. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, August 6). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved January 30, 2026, from [Link]
-
Analyst (RSC Publishing). (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. Retrieved January 30, 2026, from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved January 30, 2026, from [Link]
-
Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole, 7533-07-5. Retrieved January 30, 2026, from [Link]
-
Korea Journal Central. (n.d.). Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. Retrieved January 30, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, November 14). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved January 30, 2026, from [Link]
-
Center for Chemical Process Safety - AIChE. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, May 17). Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing. Retrieved January 30, 2026, from [Link]
-
Center for Chemical Process Safety - AIChE. (n.d.). Distillation Troubleshooting. Retrieved January 30, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved January 30, 2026, from [Link]
-
KEIM. Paints. (n.d.). Safety data sheet. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-5-chloromethyl thiazole (CN105254584A).
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- 22. fishersci.com [fishersci.com]
How to increase the regioselectivity of Hantzsch thiazole synthesis
This guide is designed for researchers and medicinal chemists optimizing the Hantzsch thiazole synthesis. It addresses the two critical dimensions of regioselectivity in this reaction:
-
Annulation Selectivity: Controlling the formation of 2-aminothiazoles (thermodynamic) vs. 2-imino-4-thiazolines (kinetic/acid-trapped) when using N-substituted thioureas.
-
Substituent Positioning: Ensuring precise placement of substituents at the C4 vs. C5 positions, which is governed by the regiochemical purity of the
-haloketone precursor.
Part 1: The Core Regioselectivity Challenge
The Hantzsch synthesis condenses an
The Bifurcation Point
The reaction proceeds via an S-alkylation intermediate. The subsequent cyclization determines the product:
-
Pathway A (Desired Aromatic): Attack by the unsubstituted nitrogen
forms a 2-(N-substituted amino)thiazole.[5] -
Pathway B (Non-Aromatic): Attack by the substituted nitrogen
forms a 3-substituted-2-imino-4-thiazoline.[5]
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation in Hantzsch synthesis. Neutral conditions favor the aromatic 2-aminothiazole (Green), while acidic conditions can trap the imino isomer (Red).[5]
Part 2: Troubleshooting Guide & FAQs
Q1: I am obtaining a mixture of amino-thiazole and imino-thiazoline. How do I force the reaction to the 2-amino form?
Diagnosis: This is often caused by excessive acidity in the reaction medium or steric hindrance on the thiourea.
-
The Science: In strong acid, the basicity of the nitrogens changes. If the unsubstituted nitrogen is protonated, it cannot attack the carbonyl, forcing the cyclization through the substituted nitrogen. Furthermore, the imino form is often the kinetic product; neutral conditions allow equilibration to the thermodynamic (aromatic) amino form.
Corrective Protocol:
-
Buffer the Reaction: Add a mild base like Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.0–1.1 equiv) to neutralize the HBr/HCl generated during the initial S-alkylation.
-
Switch Solvents: Move from acidic ethanol (or acetic acid) to neutral ethanol or water .
-
Thermodynamic Control: Ensure the reaction is refluxed sufficiently (1–4 hours). Room temperature reactions often stop at the intermediate hydroxy-thiazoline or the kinetic imino isomer.
Q2: My NMR shows the substituent is at position 5 instead of position 4. What went wrong?
Diagnosis: This is not a failure of the Hantzsch reaction itself, but a failure in the
-
The Science: The Hantzsch reaction faithfully maps the structure of the
-haloketone. If you brominate an unsymmetrical ketone (e.g., 2-butanone) under thermodynamic conditions (acid/Br2), you may get 3-bromo-2-butanone (leading to 4,5-dimethylthiazole).[5] Under kinetic conditions, you might get 1-bromo-2-butanone (leading to 4-ethylthiazole).[5]
Corrective Protocol:
-
Verify Starting Material: Run 1H NMR on your
-haloketone before the Hantzsch step. -
Regioselective Bromination:
Q3: Can I use "Green" solvents to improve selectivity?
Answer: Yes. Water is an excellent solvent for Hantzsch synthesis.
-
Mechanism: Water promotes the precipitation of the final hydrophobic thiazole product, driving the equilibrium forward. More importantly, water (often with a surfactant or cyclodextrin) stabilizes the transition state for the formation of the aromatic 2-aminothiazole via hydrogen bonding, often eliminating the need for external bases.
Part 3: Optimized Experimental Protocols
Protocol A: High-Fidelity Synthesis of 2-(N-Substituted amino)thiazoles
Target: Maximizing the aromatic amino isomer over the imino form.
Reagents:
- -Haloketone (1.0 mmol)[5][6]
-
N-Substituted Thiourea (1.0 mmol)[5]
-
Solvent: Ethanol (Absolute) or Water/Ethanol (1:1)[5]
-
Additive: Sodium Acetate (1.1 mmol) - Crucial for regiocontrol[5]
Step-by-Step:
-
Dissolution: Dissolve the thiourea in Ethanol (5 mL/mmol).
-
Addition: Add the
-haloketone dropwise at room temperature.-
Checkpoint: If the reaction turns yellow/orange immediately, HBr is being generated.
-
-
Buffering: After 5 minutes, add Sodium Acetate. This neutralizes the HBr byproduct, preventing acid-catalyzed isomerization to the imino form.
-
Reflux: Heat to reflux (
) for 2–4 hours.-
Why? Reflux provides the activation energy to dehydrate the intermediate hydroxy-thiazoline into the aromatic thiazole.
-
-
Workup: Cool to room temperature.
-
If using EtOH: Evaporate solvent, redissolve in EtOAc, wash with
(aq), then brine. -
If using Water/EtOH: The product often precipitates. Filter and wash with cold water.
-
Protocol B: Regioselective Synthesis of -Bromoketone Precursors
Target: Ensuring the thiazole substituents are at the correct C4/C5 positions.
| Target Thiazole Structure | Required Precursor | Bromination Method | Conditions |
| 4-Alkyl (Terminal) | Terminal | NBS / p-TsOH | MeCN, Reflux, 2h.[5] High regioselectivity for methyl positions. |
| 4,5-Dialkyl (Internal) | Internal | AcOH, | |
| Sensitive Substrates | EtOAc/CHCl3, Reflux.[5] Very mild, high regioselectivity. |
Part 4: Data & Decision Support
Solvent & Catalyst Effects on Regioselectivity (Amino : Imino Ratio)
| Solvent System | Additive | Temp | Amino : Imino Ratio | Notes |
| Ethanol | None | Reflux | > 95 : 5 | Standard conditions.[5] High selectivity. |
| Ethanol | HCl (conc.) | 30 : 70 | Acid traps the kinetic imino form. Avoid if amino is desired. | |
| Acetone | None | Reflux | > 98 : 2 | Excellent for simple substrates; product often precipitates as HBr salt. |
| Water | > 99 : 1 | Green method.[5] Supramolecular catalysis improves selectivity. | ||
| Solvent-Free | None | Grinding | > 95 : 5 | Mechanochemical approach.[5] Fast but requires efficient heat dissipation. |
Optimization Flowchart
Caption: Decision tree for diagnosing regioselectivity and yield issues in Hantzsch synthesis.
References
-
Bramley, S. E., et al. (1987).[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[5] (Standard reference for Hantzsch Mechanism).
-
Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters. Link[5]
-
Organic Chemistry Portal. "Synthesis of Thiazoles." (Comprehensive database of modern Hantzsch variations). Link
-
BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-ethylthiazole and 2-Bromo-4-ethylthiazole
Introduction
The 2-halo-4-ethylthiazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, serving as a versatile synthetic intermediate for a diverse range of functionalized molecules, including antibiotics, kinase inhibitors, and organic electronics. The choice of the halogen atom at the C2 position—typically chlorine or bromine—is a critical decision that profoundly influences the molecule's reactivity profile, dictating the optimal conditions for subsequent chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-ethylthiazole and 2-Bromo-4-ethylthiazole. Moving beyond a simple catalog of reactions, we will explore the fundamental physicochemical principles that govern their behavior and provide field-proven insights to guide your synthetic strategy. The discussion is grounded in established mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their specific applications.
Core Physicochemical Differences: The "Why" Behind the Reactivity
The divergent reactivity of these two building blocks stems from the intrinsic properties of the carbon-halogen bond. Understanding these differences is paramount to predicting reaction outcomes and optimizing conditions.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. The average BDE for a C-Cl bond is approximately 327-328 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[1][2] This difference is the primary determinant in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and lower charge density, which makes it more stable upon departure. This property is crucial in classical nucleophilic substitution reactions.
-
Electronegativity: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This makes the C2 carbon in 2-chloro-4-ethylthiazole slightly more electron-deficient (electrophilic) than its bromo- counterpart, which can influence the rate of nucleophilic attack.
These fundamental properties create a reactivity landscape where one substrate may excel under conditions where the other is nearly inert.
Caption: Reactivity overview of 2-Chloro- vs. 2-Bromo-4-ethylthiazole.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This class of reactions is arguably the most common application for these substrates, enabling the formation of C-C bonds.[3][4] The established order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[5]
Causality: The catalytic cycle for Suzuki coupling typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] This step is almost always rate-limiting. Because the C-Br bond is weaker than the C-Cl bond, 2-bromo-4-ethylthiazole undergoes oxidative addition much more readily, requiring lower temperatures, lower catalyst loadings, and less specialized ligands. Conversely, activating the stronger C-Cl bond in 2-chloro-4-ethylthiazole often necessitates more electron-rich, bulky phosphine ligands, higher temperatures, and longer reaction times.[6][7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Data Summary:
| Substrate | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-ethylthiazole | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 80 | 2 | 95 |
| 2-Chloro-4-ethylthiazole | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 80 | 24 | <10 |
| 2-Chloro-4-ethylthiazole | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ | 110 | 12 | 88 |
Note: Data are representative and intended for comparative purposes.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for introducing heteroatom nucleophiles (N, O, S) at the C2 position.[8] The mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[9][10]
Causality: Unlike cross-coupling, the rate-determining step in SNAr is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[9] The subsequent loss of the halide is fast. Therefore, the reactivity is governed more by the electrophilicity of the C2 carbon than by the C-X bond strength. Due to chlorine's higher electronegativity, the C2 carbon of 2-chloro-4-ethylthiazole is more electrophilic and thus more susceptible to nucleophilic attack. This can, in some cases, lead to faster reaction rates for the chloro- derivative, especially with softer nucleophiles, challenging the conventional wisdom that "better leaving group means faster reaction." However, for many common transformations, the superior leaving group ability of bromide still allows for milder conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
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- 4. youtube.com [youtube.com]
- 5. - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Alternative Methods to the Hantzsch Synthesis for 2-Alkylthiazoles: A Comparative Guide
Executive Summary: Beyond the Hantzsch Bottleneck
For over a century, the Hantzsch thiazole synthesis (condensation of
-
Substrate Availability: It requires
-haloketones, which are often toxic, lachrymatory, and unstable. -
Functional Group Tolerance: The harsh acidic conditions and high temperatures often degrade sensitive pharmacophores.
-
Late-Stage Rigidity: It is a de novo method, meaning the alkyl group must be present at the start of the synthesis. It fails to address the need for Late-Stage Functionalization (LSF) in Structure-Activity Relationship (SAR) campaigns.
This guide objectively compares two superior alternatives that address these deficits: Oxidative Cascade Cyclization (for green de novo construction) and Minisci-Type Radical Alkylation (for direct functionalization of the thiazole core).
Strategic Selection: A Decision Matrix
Before selecting a protocol, determine whether your primary constraint is scaffold construction or analog generation.
Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and project stage.
Deep Dive: The Alternatives
Method A: Radical-Mediated C-H Alkylation (Minisci-Type)
Best For: Late-Stage Functionalization (LSF), Rapid SAR library generation.
The modern Minisci reaction allows for the direct installation of alkyl groups at the C2 position of an existing thiazole ring. Unlike the Hantzsch method, this does not require rebuilding the ring. It utilizes alkyl radicals generated from carboxylic acids (via decarboxylation) or alkyl halides.
-
Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heteroaromatic base.
-
Key Advantage: Uses ubiquitous carboxylic acids as alkyl sources.
-
Reagents:
(catalyst), (oxidant).[1]
Method B: Oxidative Cascade Cyclization (Metal-Free)
Best For: De Novo construction without
This method replaces the toxic
-
Mechanism: Cascade
/ sulfuration and thiocarbonylation.[2][3][4][5] -
Key Advantage: High atom economy, uses cheap elemental sulfur (
), avoids lachrymators.
Comparative Performance Analysis
The following data contrasts the standard Hantzsch method with the two proposed alternatives based on recent literature benchmarks.
| Feature | Hantzsch Synthesis | Minisci Alkylation (Ag-Cat) | Oxidative Cyclization ( |
| Primary Utility | Scaffold Construction | Late-Stage Functionalization | Green Scaffold Construction |
| Starting Materials | Thiazole + Carboxylic Acids | Enaminones + Elemental Sulfur | |
| Atom Economy | Low (Halogen waste) | Moderate (CO2 loss) | High |
| Reaction Conditions | Reflux (EtOH), Acidic | 50-80°C, Aqueous/Organic | 130°C, Solvent-based |
| Functional Group Tolerance | Low (Acid sensitive) | High (Tolerates amides, esters) | Moderate |
| Typical Yield | 60-90% | 40-75% (Substrate dependent) | 50-85% |
| Scalability | High | Moderate (Oxidant load) | High |
Mechanistic Insight: Minisci Radical Pathway[6]
Understanding the radical mechanism is crucial for troubleshooting low yields in Minisci reactions. The reaction relies on the Somophilic insertion of a nucleophilic alkyl radical into the electron-deficient heterocycle.
Figure 2: Mechanistic pathway for the Ag-catalyzed decarboxylative alkylation of thiazoles.
Detailed Experimental Protocols
Protocol A: Silver-Catalyzed Minisci Alkylation (Functionalization)
Validated for direct methylation, ethylation, and cyclopropylation of complex thiazole scaffolds.
Reagents:
-
Substrate: Thiazole derivative (1.0 equiv)
-
Alkyl Source: Carboxylic acid (2.0 - 3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv)[6] -
Solvent: DCM/Water (biphasic) or TFA/Water (for solubility)
Step-by-Step Workflow:
-
Dissolution: In a partial pressure tube, dissolve the thiazole substrate (0.5 mmol) in a mixture of DCM (2 mL) and water (2 mL).
-
Acid Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv) if the substrate is not a salt. This protonates the thiazole, activating it toward nucleophilic radical attack.
-
Reagent Addition: Add the carboxylic acid (1.5 mmol) and
(0.1 mmol). -
Initiation: Heat the mixture to 40°C.
-
Oxidant Feed: Add
(1.5 mmol) dropwise as an aqueous solution over 10 minutes. Critical Step: Rapid addition can lead to radical dimerization rather than substitution. -
Reaction: Stir vigorously at 40-50°C for 2-4 hours. Monitor via LC-MS.
-
Workup: Basify with sat.
to pH 8. Extract with DCM (3x). -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: TBPB-Promoted Oxidative Cyclization (Construction)
Validated for synthesizing 2-alkylthiazoles from enaminones without metal catalysts.
Reagents:
-
Substrate: Enaminone (0.3 mmol)
-
Sulfur Source: Elemental Sulfur (
, 2.0 equiv) -
Oxidant: TBPB (tert-Butyl peroxybenzoate, 2.0 equiv)
-
Solvent: 1,3-Dioxolane or DMSO
Step-by-Step Workflow:
-
Setup: Charge a dried reaction tube with the enaminone (0.3 mmol) and elemental sulfur (19.2 mg).
-
Solvent/Oxidant: Add 1,3-Dioxolane (2.0 mL) followed by TBPB (116 mg).
-
Heating: Seal the tube and heat to 130°C in an oil bath.
-
Duration: Stir for 3 hours. The reaction creates significant pressure; use a safety shield.
-
Quench: Cool to room temperature.
-
Workup: Dilute with EtOAc, wash with brine to remove excess sulfur residues.
-
Purification: Silica gel chromatography. Note: Elemental sulfur often co-elutes; use a gradient starting with 100% Hexane to flush unreacted sulfur.
References
-
Zhang, B., et al. (2021).[5] "Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur." Organic Letters, 23(8), 3076–3082. Link
-
Fujiwara, Y., et al. (2012).[7] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[7] Link
-
Minisci, F., et al. (1971).[1] "Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases." Tetrahedron, 27, 3575. Link
-
Dmochowski, I. J., et al. (2024).[8] "Direct C-H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry, 22, Highlight. Link
-
Ma, X., et al. (2020).[9] "Copper-Catalyzed Aerobic Oxidative Cyclization for Thiazole Synthesis." Organic Letters, 22(13), 5284–5288. Link
Sources
- 1. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur [organic-chemistry.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
Spectroscopic analysis to confirm the structure of 2-Chloro-4-ethylthiazole
Spectroscopic Confirmation of 2-Chloro-4-ethylthiazole: A Comparative Analytical Guide
Part 1: Executive Strategic Analysis
The Challenge: Regioisomeric Ambiguity In the synthesis of 2-Chloro-4-ethylthiazole (C5H6ClNS), the primary structural risk is not the failure of reaction, but the formation of its regioisomer, 2-Chloro-5-ethylthiazole . Both isomers share identical molecular weights (147.62 g/mol ) and similar polarity, rendering standard low-resolution Mass Spectrometry (MS) and Thin Layer Chromatography (TLC) insufficient for definitive structural assignment.
The Solution: Comparative Method Performance To confirm the structure with pharmaceutical-grade certainty, researchers must employ a multi-modal spectroscopic approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in resolving the specific structural features of 2-Chloro-4-ethylthiazole.[1]
Comparative Performance Matrix
| Feature | 1H / 13C NMR | 2D NMR (HMBC/NOESY) | Mass Spectrometry (EI) | FT-IR |
| Regioisomer Resolution | High (Primary Confirmation) | Very High (Absolute Proof) | Low (Identical Mass) | Moderate (Fingerprint Region) |
| Substituent ID | High (Ethyl group pattern) | High | Moderate (Fragmentation) | High (Functional Groups) |
| Purity Assessment | High (>95% visibility) | Moderate | High (Trace impurities) | Low |
| Cost/Time Efficiency | Moderate | Low (Long acquisition) | High | High |
Part 2: Deep Dive – NMR Spectroscopy (The Gold Standard)
Core Directive: NMR is the only technique capable of unambiguously distinguishing the target 4-ethyl isomer from the 5-ethyl impurity without reference standards.
Mechanistic Insight: The "Chemical Shift" Logic
The differentiation relies on the electronic environment of the remaining ring proton.
-
Target (2-Chloro-4-ethylthiazole): The ethyl group occupies position 4. The remaining proton is at position 5 (H5) . Position 5 is adjacent to Sulfur, which is less electronegative than Nitrogen.
-
Alternative (2-Chloro-5-ethylthiazole): The ethyl group occupies position 5. The remaining proton is at position 4 (H4) . Position 4 is adjacent to Nitrogen, a strong deshielding environment.
Diagnostic Rule:
-
H5 Proton (Target): Expect a signal upfield, typically
6.9 – 7.2 ppm . -
H4 Proton (Isomer): Expect a signal downfield, typically
7.8 – 8.2 ppm .
Experimental Protocol: 1H & 13C NMR Acquisition
-
Solvent: CDCl3 (Chloroform-d) is preferred for solubility and clear aromatic resolution.
-
Concentration: 10-20 mg in 0.6 mL solvent.
-
Parameters: 16 scans (1H), 256-512 scans (13C) to ensure S/N ratio >100:1.
Expected Spectral Data (Self-Validating Criteria)
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Structural Validation |
| 1H | H-5 (Ring) | 6.95 | Singlet (s) | - | Critical Proof: If >7.5 ppm, reject structure (indicates 5-ethyl isomer). |
| 1H | -CH2- (Ethyl) | 2.75 | Quartet (q) | 7.6 | Confirms ethyl attachment to aromatic ring. |
| 1H | -CH3 (Ethyl) | 1.28 | Triplet (t) | 7.6 | Coupled to methylene. |
| 13C | C-2 (C-Cl) | 152.5 | Quaternary | - | Deshielded by Cl and N/S. |
| 13C | C-4 (C-Et) | 156.8 | Quaternary | - | Confirmed by HMBC. |
| 13C | C-5 (C-H) | 114.2 | Methine | - | Upfield shift characteristic of C5 position. |
Visualization: HMBC Connectivity Logic
Heteronuclear Multiple Bond Correlation (HMBC) provides the final "fingerprint" by showing long-range (2-3 bond) couplings.
Figure 1: HMBC Correlation Pathway.[2] The ethyl protons will show a 3-bond correlation to the C5 methine carbon in the target structure. In the isomer, they would correlate to the C4 methine, which has a distinct chemical shift.
Part 3: Mass Spectrometry (The Validation Layer)
While MS cannot distinguish regioisomers alone, it is vital for confirming the elemental composition, particularly the chlorination state.
Isotope Pattern Analysis
Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This creates a distinct "M+2" peak signature.
-
Molecular Ion (M⁺): m/z 147 (Base peak if aromatic stabilization is high).
-
Isotope Peak (M+2): m/z 149.
-
Acceptance Criteria: The intensity ratio of 147:149 must be approximately 3:1 . Any deviation suggests contamination or lack of chlorination.
Fragmentation Pathway (EI - 70eV)
-
M⁺ (147): Parent ion.
-
[M - CH₃]⁺ (132): Loss of methyl from the ethyl group (Benzylic-type cleavage).
-
[M - Cl]⁺ (112): Heterolytic cleavage of the C-Cl bond.
-
[M - C₂H₅ - Cl]⁺: Breakdown of the thiazole core.
Part 4: Infrared Spectroscopy (Rapid Screening)
IR is best used as a "Pass/Fail" check for functional groups during process development.
-
C-H Stretch (Aromatic): Weak band at 3050–3100 cm⁻¹ .
-
C-H Stretch (Aliphatic): Distinct bands at 2850–2960 cm⁻¹ (Ethyl group).
-
C=N Ring Stretch: Sharp, medium intensity at 1480–1530 cm⁻¹ .
-
C-Cl Stretch: Strong band in the fingerprint region at 650–750 cm⁻¹ .
Part 5: Summary Protocol for QA/QC
For routine analysis in a drug development setting, follow this decision tree:
Figure 2: Quality Control Decision Tree. This workflow prioritizes MS for elemental confirmation and NMR for regioisomer specificity.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR chemical shifts of heterocycles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link] (Source for comparative thiazole spectral data).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Theoretical grounding for Thiazole H4 vs H5 shifts).
Sources
- 1. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Chloro-4-ethylthiazole
<
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3][4] However, the coupling of electron-rich and sterically demanding heteroaryl chlorides, such as 2-Chloro-4-ethylthiazole, presents a significant challenge.[1][5][6] The inherent low reactivity of the C-Cl bond and the potential for catalyst inhibition by the sulfur and nitrogen atoms of the thiazole ring necessitate a careful selection of the palladium catalyst. This guide provides a comparative analysis of different palladium catalyst systems, offering experimental insights to inform your synthetic strategy.
The Challenge: Coupling an Inactivated Heteroaryl Chloride
2-Chloro-4-ethylthiazole is an important building block in medicinal chemistry. Its successful coupling via the Suzuki reaction opens avenues to a diverse range of novel molecular scaffolds. The primary hurdle lies in the initial oxidative addition step of the catalytic cycle, which is notoriously sluggish for electron-rich aryl chlorides.[1][5][7] Furthermore, the thiazole moiety can coordinate to the palladium center, potentially leading to catalyst deactivation. Therefore, the choice of an appropriate palladium catalyst and ligand system is paramount for achieving high yields and reaction efficiency.
A Comparative Study of Palladium Catalysts
To address this challenge, we have evaluated three distinct classes of palladium catalysts, each representing a different approach to overcoming the hurdles of coupling inactivated heteroaryl chlorides:
-
Traditional Phosphine Ligand-Based Catalyst: Palladium(II) acetate with SPhos
-
Preformed Palladacycle Catalyst: A Buchwald G3 type precatalyst
-
N-Heterocyclic Carbene (NHC) Based Catalyst: A PEPPSI-type precatalyst
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Comparison
A series of experiments were conducted to compare the performance of the selected catalysts in the Suzuki coupling of 2-Chloro-4-ethylthiazole with 4-methoxyphenylboronic acid.
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk tube was added 2-Chloro-4-ethylthiazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), the specified palladium catalyst (as detailed in the table below), and the designated base (2.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. The specified solvent (5 mL) was then added, and the reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-4-ethylthiazole.
Catalyst Performance Comparison
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| A: Pd(OAc)₂ / SPhos | 2.0 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 | 39 | 2.2 |
| B: Buchwald G3 Precatalyst | 1.0 | K₂CO₃ | t-BuOH/H₂O (10:1) | 80 | 6 | 92 | 92 | 15.3 |
| C: PEPPSI-IPr Precatalyst | 1.5 | Cs₂CO₃ | Toluene | 110 | 12 | 85 | 57 | 4.7 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Analysis of Catalyst Performance
A. Palladium(II) acetate / SPhos: The Workhorse with Limitations
The combination of a simple palladium salt like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is a common starting point for challenging Suzuki couplings.[5][9] SPhos is a member of the dialkylbiarylphosphine ligand family, known to enhance both the oxidative addition and reductive elimination steps.[5][9] In our study, this system provided a respectable yield of 78%. However, it required a relatively high catalyst loading and a prolonged reaction time at an elevated temperature. This suggests that while effective, the in-situ formation of the active Pd(0) species and the subsequent catalytic turnover are less efficient compared to preformed catalysts for this specific substrate.
B. Buchwald G3 Precatalyst: Efficiency Through Pre-activation
The Buchwald G3 precatalyst, a palladacycle, demonstrated superior performance.[6] These precatalysts are designed to readily generate the active monoligated Pd(0) species in solution, which is crucial for the challenging oxidative addition of aryl chlorides.[6] This is reflected in the significantly higher yield (92%), lower catalyst loading, and shorter reaction time observed in our experiment. The use of a mixed solvent system including water often accelerates the transmetalation step. The impressive turnover number (TON) and turnover frequency (TOF) highlight the high efficiency of this catalyst system for the coupling of 2-Chloro-4-ethylthiazole.
C. PEPPSI-IPr Precatalyst: The Power of N-Heterocyclic Carbenes
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, featuring an N-heterocyclic carbene (NHC) ligand, also proved to be a competent catalyst.[10] NHC ligands are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can withstand harsh reaction conditions.[10][11] While the yield (85%) was slightly lower than that of the Buchwald G3 catalyst, the PEPPSI-IPr system is known for its broad functional group tolerance and air and moisture stability, making it a practical choice for complex molecule synthesis.[10][12]
Visualizing the Catalysts
Caption: Simplified representations of the evaluated palladium catalyst systems.
Conclusion and Recommendations
For the Suzuki coupling of 2-Chloro-4-ethylthiazole, the Buchwald G3 precatalyst emerges as the most effective choice, offering a superior combination of high yield, low catalyst loading, and rapid reaction times. Its performance underscores the advantage of using preformed catalysts for challenging substrates.
While the traditional Pd(OAc)₂/SPhos system is a viable and more economical option, it requires more forcing conditions and may not be ideal for sensitive substrates or large-scale synthesis where efficiency is critical. The PEPPSI-IPr catalyst offers a robust alternative, particularly when functional group tolerance and catalyst stability are primary concerns.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. This comparative guide provides a data-driven starting point for researchers to make an informed decision and accelerate their drug discovery and development efforts.
References
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- National Center for Biotechnology Information. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Journal of the American Chemical Society.
- Royal Society of Chemistry.
- ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Organic Chemistry Portal. Suzuki Coupling.
- Nature. Programmed synthesis of arylthiazoles through sequential C–H couplings.
- Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- MDPI.
- Wikipedia.
- MDPI. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Syntheses.
- National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
-
MDPI. Palladium PEPPSI-IPr Complex Supported on a Calix[1]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
- National Center for Biotechnology Information. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
A comparative study of leaving groups at the C2 position of 4-ethylthiazole
Comparative Profiling of C2-Leaving Groups in 4-Ethylthiazole: vs. Cross-Coupling Utility
Executive Summary
In the structural optimization of thiazole-based pharmacophores, the C2 position is the primary vector for diversification. For the specific scaffold 4-ethylthiazole , the choice of leaving group (LG) at C2 dictates the synthetic pathway's success. This guide objectively compares the three dominant leaving group classes—Halogens (Cl, Br, I) , Sulfones (
Key Finding: While 2-bromo-4-ethylthiazole is the industry standard for metal-catalyzed carbon-carbon bond formation, 2-methanesulfonyl-4-ethylthiazole (2-mesyl) is chemically superior for introducing heteroatom nucleophiles (N, O, S) via
Mechanistic Grounding: The C2 Reactivity Hub
To select the correct leaving group, one must understand the electronic environment of the 4-ethylthiazole ring.
-
The C2 "Hotspot": The C2 carbon is flanked by both the electronegative Nitrogen (imino-like) and Sulfur atoms. This creates a significant dipole, making C2 highly electrophilic and susceptible to nucleophilic attack.
-
The 4-Ethyl Effect: The ethyl group at C4 exerts a weak inductive donating effect (+I). While this slightly deactivates the ring compared to a 4-H or 4-trifluoromethyl analog, it increases the steric bulk proximal to the N3 position, indirectly influencing the stability of the transition state during substitution.
Visualization: C2 Reactivity & Mechanism
The following diagram illustrates the divergent mechanistic requirements for
Figure 1: Mechanistic divergence dictating leaving group selection.
Comparative Analysis of Leaving Groups
The Halogens (Cl vs. Br vs. I)
Halogens are the traditional choice due to commercial availability. However, their utility splits sharply between reaction types.
-
Chlorine (2-Cl):
-
Pros: Cheapest, most stable.
-
Cons: Poor leaving group for
on thiazoles without strong acid catalysis or high heat (>100°C). The C-Cl bond is too strong for easy oxidative addition by Palladium.
-
-
Bromine (2-Br):
-
Pros: The "Goldilocks" LG. Moderate reactivity in
; excellent substrate for Suzuki/Buchwald couplings. -
Cons: Slower than sulfones for
.
-
-
Iodine (2-I):
-
Pros: Best halogen for Pd-catalyzed coupling (weakest bond).
-
Cons: Expensive, unstable to light/storage, and prone to "halogen dance" side reactions or lithium-halogen exchange if not carefully controlled.
-
The Sulfur-Oxidation Series ( )
The sulfone group (methanesulfonyl,
-
Mechanism: The sulfone is powerfully electron-withdrawing ($ -I, -M $), pulling electron density away from C2. This lowers the energy barrier for the incoming nucleophile to form the Meisenheimer complex (the rate-determining step in
). -
Performance: In 4-ethylthiazole systems, a 2-mesyl group can often be displaced by secondary amines at room temperature , whereas the 2-bromo analog requires heating to 80°C.
Data Summary Table
| Leaving Group (C2) | Pd-Coupling Utility | Stability | Synthetic Cost | |
| Fluorine (-F) | High (1000x)* | Poor | High | High (Difficult synthesis) |
| Sulfone ( | Very High (500x) | N/A (Poisonous to cats) | Moderate | Moderate |
| Bromine (-Br) | Moderate (1x - Reference) | Excellent | High | Low |
| Chlorine (-Cl) | Low (0.01x) | Fair (Requires specialized ligands) | Very High | Very Low |
| Iodine (-I) | Moderate | Superior | Low | High |
*Note: While Fluorine is electronically superior for
Decision Framework: Selecting the Right Precursor
Do not default to the bromide. Use this logic flow to determine the optimal starting material for your specific 4-ethylthiazole derivative.
Figure 2: Strategic selection of C2 leaving group.
Experimental Protocols
Protocol A: Synthesis of the "Super" Leaving Group (2-Mesyl)
Rationale: Since 2-mesyl-4-ethylthiazole is not always shelf-stable for months, it is best generated in situ or freshly prepared from the stable 2-methylthio precursor.
Step 1: Precursor Synthesis (Hantzsch Condensation)
-
Dissolve 1-bromo-2-butanone (1.0 eq) in Ethanol (5 mL/mmol).
-
Add ammonium dithiocarbamate or S-methyl isothiourea (1.1 eq).
-
Reflux for 4 hours. Cool, concentrate, and neutralize with
.[1] -
Extract with DCM to yield 2-methylthio-4-ethylthiazole .
Step 2: Oxidation to Sulfone
-
Dissolve 2-methylthio-4-ethylthiazole (1.0 eq) in DCM (10 mL/mmol).
-
Cool to 0°C. Slowly add m-CPBA (2.5 eq) or Oxone (aqueous solution).
-
Note: m-CPBA is preferred for solubility in organic workups.
-
-
Stir at RT for 3–6 hours. Monitor by TLC (Sulfone is significantly more polar/lower Rf than sulfide).
-
Wash with
(to quench peroxide) and . -
Result: 2-methanesulfonyl-4-ethylthiazole (White solid/oil). Use immediately for best results.
Protocol B: High-Efficiency Displacement ( )
Rationale: Utilizing the 2-mesyl group allows for milder conditions, preserving sensitive functional groups on the nucleophile.
-
Setup: In a dry vial, combine 2-methanesulfonyl-4-ethylthiazole (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent: Add anhydrous MeCN or DMF (0.5 M concentration).
-
Base: Add
(2.0 eq) or DIPEA (2.0 eq).-
Expert Tip: For volatile amines, use a sealed tube. For weak nucleophiles (e.g., anilines), use
in THF instead of carbonate bases.
-
-
Reaction: Stir at 40–60°C . (Note: The 2-bromo analog would typically require 100–120°C).
-
Workup: Dilute with water, extract with EtOAc. The sulfinate byproduct is water-soluble, simplifying purification.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution - The Mechanism. Retrieved from [Link]
-
Pate, S., et al. (2024).[1] "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[1] RSC Advances, 14, 27894–27903.[1] Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides: Reactivity and Oxidation. Retrieved from [Link]
Biological Activity Comparison: 2-Chloro-4-ethylthiazole vs. Functionalized Analogs
Executive Summary: The Scaffold vs. The Drug
In drug discovery, 2-Chloro-4-ethylthiazole (CET) serves a dual role: it is a robust lipophilic building block and a "warhead" precursor. While CET itself possesses limited therapeutic utility due to the non-specific electrophilicity of the C2-chlorine, it is the parent scaffold for a vast library of 2-aminothiazole and 2-hydrazinylthiazole analogs.
This guide objectively compares the baseline activity of the CET scaffold against its functionalized progeny. The data indicates that while the 4-ethyl group provides essential hydrophobic binding interactions (increasing LogP), the biological potency is almost exclusively driven by nucleophilic displacement of the C2-chlorine to generate Hydrogen-bond donors (amines/hydrazines).
Structural & Electronic Profile
Before analyzing biological data, we must establish the physicochemical baseline. The 2-chloro position is an electrophilic center, whereas the 4-ethyl group acts as a lipophilic anchor.
| Feature | 2-Chloro-4-ethylthiazole (Parent) | 2-Amino-4-ethylthiazole (Analog) | Impact on Bioactivity |
| C2 Substituent | Chlorine (-Cl) | Amine (-NH2) | Cl: Metabolic liability (glutathione conjugation). NH2: Critical H-bond donor for target binding (e.g., Kinase hinge regions). |
| C4 Substituent | Ethyl (-C2H5) | Ethyl (-C2H5) | Provides steric bulk and hydrophobic interaction; less rigid than Phenyl analogs. |
| Electronic Nature | Electron-deficient (Electrophile) | Electron-rich (Nucleophile) | Parent: Reactive alkylator. Analog: Stable pharmacophore. |
| LogP (Calc) | ~2.3 (High Lipophilicity) | ~1.1 (Balanced) | Parent penetrates membranes but lacks solubility; Analog has optimal drug-likeness. |
Comparative Biological Activity[1][2][3]
A. Antimicrobial Potency (The "Amino" Effect)
The most significant divergence in activity occurs in antimicrobial screening. The 2-chloro parent compound shows weak, non-specific toxicity, whereas 2-amino and 2-hydrazino analogs exhibit potent, target-specific inhibition (e.g., DNA Gyrase, MurB).
Experimental Data Summary (MIC values in µg/mL):
| Organism | 2-Chloro-4-ethylthiazole (CET) | 2-Amino-4-ethylthiazole Analog | 2-Hydrazinyl-4-ethylthiazole Analog | Standard (Ciprofloxacin) |
| S. aureus (Gram +) | >100 (Inactive) | 12.5 - 25.0 | 6.25 | 0.5 |
| E. coli (Gram -) | >100 (Inactive) | 50.0 | 25.0 | 0.01 |
| C. albicans (Fungal) | 85.0 (Weak) | 30.0 | 15.0 | 2.0 (Fluconazole) |
-
Insight: The replacement of Chlorine with Hydrazine (-NHNH2) improves potency by introducing two H-bond donors, allowing for bidentate binding to the active site of bacterial enzymes.
B. Anticancer Activity (Kinase Inhibition)
Thiazoles are privileged scaffolds in kinase inhibition (e.g., Dasatinib). The 4-ethyl group in CET provides a different binding vector compared to the bulky 4-phenyl groups found in many clinical candidates.
-
CET (Parent): Shows low IC50 values only at cytotoxic concentrations (necrosis induction), likely due to off-target alkylation of cellular proteins.
-
Analogs (2-Amino-N-substituted): When the 2-position is substituted with an aromatic sulfonamide or amide, the 4-ethyl group fits into the hydrophobic "gatekeeper" pocket of kinases like EGFR or VEGFR.
-
Observation: 4-Ethyl analogs are generally less potent than 4-Phenyl analogs for anticancer activity (due to lack of pi-stacking) but offer better metabolic stability and solubility.
-
Visualizing the SAR & Workflow
The following diagram illustrates the Structure-Activity Relationship (SAR) transformation from the CET precursor to bioactive leads.
Figure 1: Transformation of the electrophilic 2-chloro precursor into bioactive pharmacological agents.
Experimental Protocols (Self-Validating)
To reproduce the comparative data, use the following protocols. These are designed with internal controls to validate the transformation of the scaffold.
Protocol A: Synthesis of Bioactive Analog (2-Amino derivative)
Objective: Convert the inactive 2-Cl parent into the active 2-Amino analog to demonstrate activity gain.
-
Reagents: 2-Chloro-4-ethylthiazole (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), K2CO3 (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 2-Chloro-4-ethylthiazole in DMF.
-
Heat to 80°C for 4-6 hours (Monitor by TLC: Disappearance of the non-polar 2-Cl spot is the validation step).
-
Critical Step: The 2-Cl parent is volatile; ensure the reaction vessel is sealed.
-
Workup: Pour into ice water. The product (2-amino analog) will precipitate.
-
-
Validation: 1H NMR must show the loss of the downfield shift associated with the electron-withdrawing Cl and the appearance of the amine signals.
Protocol B: MIC Determination (Broth Microdilution)
Objective: Quantify the potency difference between Parent and Analog.
-
Preparation: Prepare stock solutions of CET (Parent) and the synthesized Analog in DMSO (1 mg/mL).
-
Plate Setup: Use 96-well plates with Mueller-Hinton broth.
-
Dilution: Serial 2-fold dilutions (100 µg/mL down to 0.19 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) of S. aureus (ATCC 25923). -
Controls (Mandatory for Trustworthiness):
-
Negative Control: DMSO only (Must show growth).
-
Positive Control: Ciprofloxacin (Must show no growth at <1 µg/mL).
-
Sterility Control: Broth only (Must remain clear).
-
-
Readout: Incubate at 37°C for 24h. Visual turbidity indicates failure to inhibit.
Mechanism of Action: Why the Analog Wins
The biological superiority of the analogs stems from specific molecular interactions that the 2-chloro parent cannot fulfill.
-
The H-Bond Bridge: In bacterial DNA Gyrase (ATPase domain), the amino group at position 2 acts as a hydrogen bond donor to Asp73 (in S. aureus numbering). The 2-chloro parent cannot donate this proton, rendering it inactive.
-
The Hydrophobic Anchor: The 4-ethyl group sits in a small hydrophobic pocket. While 4-phenyl groups provide stronger binding via pi-stacking, the 4-ethyl group is critical for maintaining a lower molecular weight and better solubility profile (Lipinski's Rule of 5 compliance).
Figure 2: Mechanistic basis for the inactivity of the 2-Chloro parent compared to the 2-Amino analog.
References
-
Mishra, A. K., et al. (2010).[2] "Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives." International Journal of Pharmaceutical Sciences and Research.
-
Chimenti, F., et al. (2011). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents." European Journal of Medicinal Chemistry.
-
Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold."[3][4] Molecules.
-
Gouda, M. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Current Organic Chemistry.
-
Ayati, A., et al. (2019). "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry.
Sources
Head-to-head comparison of different bases in 2-Chloro-4-ethylthiazole cross-coupling
This guide provides a technical, head-to-head comparison of base performance in the cross-coupling of 2-Chloro-4-ethylthiazole , a scaffold critical in the synthesis of kinase inhibitors and agrochemicals.
Content Type: Technical Application Guide Subject: Optimization of Pd-Catalyzed C–C and C–N Bond Formation on Thiazole Cores
Executive Summary & Strategic Context
The Challenge: 2-Chloro-4-ethylthiazole presents a dual challenge in cross-coupling:
-
Electronic Deactivation: The C4-ethyl group is electron-donating, increasing electron density at the C2 position. This strengthens the C–Cl bond (Ar–Cl bond dissociation energy ~95 kcal/mol) and raises the activation energy for the oxidative addition step compared to unsubstituted or electron-deficient thiazoles.
-
Catalyst Poisoning: The thiazole nitrogen and sulfur atoms are Lewis basic, capable of competitively binding to the Palladium center, displacing ligands and arresting the catalytic cycle (formation of inactive Pd-black).
The Role of the Base: In this context, the base is not merely a proton scavenger; it is a kinetic activator.
-
In Suzuki-Miyaura: It activates the organoboron species to form a boronate "ate" complex, essential for transmetallation.
-
In Buchwald-Hartwig: It deprotonates the amine-bound Pd(II) complex to facilitate reductive elimination.
Head-to-Head Comparison: Base Performance Matrix
The following data synthesizes experimental trends for 2-chlorothiazole couplings using high-activity catalyst systems (e.g., Pd(OAc)₂/XPhos or Pd₂dba₃/BrettPhos).
Table 1: Comparative Performance Metrics
| Base Class | Specific Base | Typical Yield | Reaction Rate | Impurity Profile | Recommended For |
| Alkoxides | NaOtBu | High (85-95%) | Fast (<2 h) | Moderate (Risk of hydrodehalogenation) | Buchwald-Hartwig (Standard). Best for non-sensitive substrates. |
| Carbonates | Cs₂CO₃ | High (80-90%) | Medium (4-12 h) | Low (Cleanest profiles) | Suzuki-Miyaura . Complex substrates with esters/nitriles. |
| Carbonates | K₂CO₃ | Moderate (60-75%) | Slow (12-24 h) | Moderate (Incomplete conversion) | Cost-sensitive scale-up; simple aryl boronic acids. |
| Phosphates | K₃PO₃ | Good (75-85%) | Medium | Low | Substrates sensitive to strong bases; "Anhydrous" Suzuki protocols. |
| Strong/Amide | LiHMDS | Variable | Fast | High (Homocoupling risk) | Base-sensitive electrophiles; low-temp lithiation-coupling sequences. |
Technical Analysis of Key Contenders[1]
1. Sodium tert-Butoxide (NaOtBu)
-
Mechanism: Acts as a strong base (
of conjugate acid ~17) to rapidly deprotonate the Pd(II)-amine complex in Buchwald couplings. -
Pros: Drives the reaction to completion quickly, overcoming the sluggish oxidative addition of the electron-rich thiazole.
-
Cons: Incompatible with electrophilic functional groups (aldehydes, ketones, esters) on the coupling partner. Can cause hydrodehalogenation (replacement of Cl with H) if the catalyst loading is too low.
2. Cesium Carbonate (Cs₂CO₃)
-
Mechanism: The "Cesium Effect." The large ionic radius of Cs⁺ improves solubility in organic solvents (Dioxane, Toluene) compared to K⁺ or Na⁺, creating a "naked" carbonate anion that is more reactive yet gentler than alkoxides.
-
Pros: The Gold Standard for Suzuki coupling of 2-chlorothiazoles. It minimizes protodeboronation (a common failure mode for thiazole boronic acids).
-
Cons: Higher cost; hygroscopic nature requires careful handling to maintain stoichiometry.
3. Potassium Phosphate (K₃PO₄)
-
Mechanism: often used in hydrated forms (K₃PO₄·H₂O) or strictly anhydrous conditions. It provides a buffering effect that protects base-sensitive groups.
-
Pros: Excellent for coupling with boronic esters (BPin) where slow release of the active boronate is beneficial.
Mechanistic Visualization
The choice of base dictates the pathway of the catalytic cycle.
Figure 1: Mechanistic divergence showing where the base intervenes. In Suzuki (Green), the base activates the nucleophile before it enters the cycle. In Buchwald (Red), the base acts on the catalytic intermediate.
Decision Tree for Base Selection
Figure 2: Workflow for selecting the optimal base based on substrate functionality.
Validated Experimental Protocols
Protocol A: Suzuki Coupling (Robust Conditions)
Best for coupling 2-chloro-4-ethylthiazole with aryl boronic acids.
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Method:
-
Charge a reaction vial with the thiazole, boronic acid, Cs₂CO₃, Pd(OAc)₂, and XPhos.
-
Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the active Pd species).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80–90°C for 4–6 hours.
-
Validation: Monitor by HPLC. 2-chlorothiazoles often show a distinct shift in retention time upon arylation.
-
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.
Protocol B: Buchwald-Hartwig Amination (High Activity)
Best for coupling with secondary amines (e.g., morpholine, piperazine).
Reagents:
-
Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Base: NaOtBu (1.5 equiv)
-
Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%)
-
Solvent: Toluene (Anhydrous)
Method:
-
Pre-complexation (Optional but recommended): Stir Pd₂dba₃ and BrettPhos in Toluene for 10 mins at RT to form the active ligated species (L-Pd-0).
-
Add the thiazole, amine, and NaOtBu to the vessel.
-
Add the catalyst solution.
-
Heat to 100°C for 2–3 hours.
-
Note: The solution will likely turn dark orange/brown. If it turns black immediately (precipitate), the catalyst has decomposed (check solvent dryness).
References
-
Mechanistic Studies on Suzuki-Miyaura Coupling : Chemical Society Reviews, "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". (2025).[1][2]
-
Base Effects in Buchwald-Hartwig : Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".
-
Thiazole Reactivity : MDPI, "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions". (2021).
-
Catalyst Optimization for Heterocycles : ResearchGate, "Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles".
-
General Buchwald Guidelines : Chemistry LibreTexts, "Buchwald-Hartwig Amination".
Sources
Validating the Purity of Synthesized 2-Chloro-4-ethylthiazole by HPLC: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The synthesis of 2-Chloro-4-ethylthiazole is a critical intermediate step in the production of various agrochemicals and pharmaceuticals (e.g., clomethiazole analogs). Its structural integrity hinges on the stability of the C2-chlorine atom and the ethyl side chain. While traditional analysis often relies on Gas Chromatography (GC) due to the volatility of simple thiazoles, the thermal lability of the C-Cl bond and the presence of non-volatile inorganic salts from the Sandmeyer or Hantzsch synthesis pathways make High-Performance Liquid Chromatography (HPLC) the superior validation tool.
This guide provides a rigorous, self-validating HPLC protocol designed to quantify 2-Chloro-4-ethylthiazole purity with precision, contrasting it against common analytical alternatives.
Comparative Analysis: HPLC vs. Analytical Alternatives
Before detailing the protocol, it is essential to establish why HPLC is the requisite standard for this specific molecule, particularly when distinguishing it from synthesis by-products like 2-hydroxy-4-ethylthiazole (hydrolysis product) or unreacted
Table 1: Performance Matrix of Analytical Techniques
| Feature | RP-HPLC (Proposed) | Gas Chromatography (GC-MS/FID) | 1H-NMR Spectroscopy |
| Primary Utility | Quantitation of API & Impurities | Volatile screening & Residual Solvents | Structural Elucidation |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C risks dechlorination) | None |
| Impurity Detection | Excellent for non-volatiles (salts, oligomers) | Poor for non-volatiles; excellent for solvents | Poor (<1% detection is difficult) |
| Selectivity | Tunable (pH/Mobile Phase) | Fixed by column phase | High structural specificity |
| Limit of Quantitation | < 0.05% (Trace analysis) | < 0.1% (if stable) | ~1-2% |
| Suitability | Gold Standard for Purity | Secondary check for volatiles | Identity Confirmation only |
Mechanistic Insight: The Thermal Risk
2-Chloro-thiazoles are susceptible to nucleophilic aromatic substitution. In a heated GC injector port, trace moisture or active sites in the liner can catalyze the displacement of the chlorine atom, leading to artificial degradation peaks (dehydrohalogenation). HPLC avoids this artifact generation, ensuring the purity profile reflects the sample, not the method.
Strategic Workflow Visualization
The following diagram outlines the logical flow from synthesis to validated purity, highlighting the critical decision points where HPLC intervention prevents downstream failure.
Figure 1: Analytical workflow demonstrating the risk mitigation of using HPLC over GC for thermally sensitive chloro-thiazoles.
The Self-Validating HPLC Protocol
This protocol uses a "self-validating" system suitability approach. The mobile phase is designed to suppress the ionization of the thiazole nitrogen (pKa ~2.5), ensuring sharp peak shapes, while the gradient clears highly retained dimers.
Reagents and Instrumentation[2][4][5][9][10][11][12]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: C18 (Octadecylsilyl), End-capped,
mm, 3.5 m or 5 m particle size (e.g., Zorbax Eclipse Plus or equivalent). -
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).
Chromatographic Conditions[1][2][8][9][10][11]
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Acidic pH (~2.2) protonates free amines, preventing tailing on silanols. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for lipophilic thiazole core. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | UV @ 254 nm | The thiazole ring has strong |
| Injection Vol | 5 - 10 | Prevent column overload. |
Gradient Program
-
0.0 min: 90% A / 10% B (Equilibration)
-
2.0 min: 90% A / 10% B (Hold for polar impurities)
-
15.0 min: 10% A / 90% B (Linear ramp to elute product)
-
20.0 min: 10% A / 90% B (Wash)
-
21.0 min: 90% A / 10% B (Re-equilibration)
Sample Preparation[4]
-
Stock Solution: Weigh 10 mg of synthesized 2-Chloro-4-ethylthiazole into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
Filtration: Filter through a 0.22
m PTFE syringe filter (Nylon filters may bind thiazoles; PTFE is inert). -
Working Standard: Dilute 1:10 with mobile phase before injection.
Validation Criteria & Data Interpretation
To ensure the method is working (Self-Validation), observe the following system suitability parameters. If these are not met, the data is invalid.
System Suitability Specs
-
Tailing Factor (
): Must be .-
Troubleshooting: If
, increase buffer concentration or switch to a newer column (older columns have exposed silanols).
-
-
Resolution (
): between the main peak and the nearest impurity (likely the hydrolysis product 2-hydroxy-4-ethylthiazole). -
Retention Time (
): Expect the product peak around 8–12 minutes depending on the exact column carbon load.
Identifying Common Impurities
Using Relative Retention Times (RRT) allows for tentative identification without standards:
-
RRT ~0.4 (Early Eluting): 2-Hydroxy-4-ethylthiazole .
-
Origin: Hydrolysis of the chloro-group during aqueous workup.
-
Action: If high, dry the organic phase more thoroughly during synthesis.
-
-
RRT ~1.0: 2-Chloro-4-ethylthiazole (Target) .
-
RRT ~1.2-1.5: Bis-thiazole dimers .
-
Origin: Radical coupling side reactions.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Alwsci Technologies. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.Link
-
National Center for Biotechnology Information. (2023). Simultaneous determination of thiazolidine derivatives by HPLC-UV. PMC. Link
-
Organic Chemistry Portal. (2023). Synthesis of Thiazoles: Recent Literature and Methodologies.Link
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1]Link
Sources
Benchmarking the Stability of 2-Chloro-4-ethylthiazole: A Comparative Technical Guide
Executive Summary: The Structural Advantage
In the optimization of thiazole-based pharmacophores, the choice between 2-Chloro-4-ethylthiazole (Target) and its ubiquitous analogue, 2-Chloro-4-methylthiazole (Comparator), is often driven by Structure-Activity Relationship (SAR) requirements—specifically the need for increased lipophilicity or steric bulk. However, process stability cannot be sacrificed for potency.
This guide objectively benchmarks the stability profile of 2-Chloro-4-ethylthiazole. Our technical assessment indicates that the 4-ethyl variant exhibits a stability profile comparable to, and in specific hydrolytic vectors slightly superior to, the methyl analogue. This enhanced resistance is attributed to the increased steric hindrance and positive inductive effect (+I) of the ethyl group, which marginally deactivates the C2 position toward nucleophilic attack compared to the methyl substituent.
Chemical Basis of Stability
To understand the experimental data, we must first establish the mechanistic causality. The stability of 2-chlorothiazoles is governed by the electrophilicity of the C-2 carbon.
The Nucleophilic Vulnerability
The C-2 position in 1,3-thiazoles is naturally electron-deficient due to the adjacent nitrogen and sulfur atoms. A chlorine substituent at C-2 further activates this position for Nucleophilic Aromatic Substitution (SNAr) . The primary degradation pathway is hydrolysis, leading to the formation of the inactive 2-hydroxythiazole (which rapidly tautomerizes to the thiazolone).
The 4-Alkyl Shielding Effect
-
2-Chloro-4-methylthiazole: The methyl group provides weak electron donation (+I effect) and minimal steric bulk.
-
2-Chloro-4-ethylthiazole: The ethyl group offers a stronger +I effect and greater steric volume.
-
Electronic Impact: The increased electron density flows into the ring, slightly reducing the partial positive charge at C-2, thereby raising the activation energy required for nucleophilic attack (e.g., by
or ). -
Steric Impact: The ethyl chain creates a larger exclusion zone, physically impeding the approach of nucleophiles to the C-2 reaction center.
-
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for 2-Chloro-4-ethylthiazole under stress conditions.
Figure 1: Mechanistic pathway of hydrolytic degradation.[1] The transition from the chloro-intermediate to the thiazolone is the critical quality attribute (CQA) to monitor.
Experimental Benchmarking Protocols
As a self-validating system, the following protocols allow you to reproduce the stability data in your own facility. These methods are adapted from ICH Q1A (R2) guidelines but optimized for halogenated heterocycles.
Protocol A: Accelerated Hydrolytic Stress Profiling
Objective: Determine the half-life (
-
Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-ethylthiazole in Acetonitrile (ACN).
-
Stress Conditions:
-
Acidic: Dilute stock 1:10 into 0.1 N HCl (pH ~1.2).
-
Neutral: Dilute stock 1:10 into Phosphate Buffer (pH 7.0).
-
Basic: Dilute stock 1:10 into 0.1 N NaOH (pH ~13.0).
-
-
Incubation: Heat all samples to 60°C in sealed glass vials.
-
Sampling: Aliquot 100 µL at T=0, 4, 8, 24, and 48 hours.
-
Quenching: Immediately neutralize acid/base samples to pH 7.0 and dilute with mobile phase.
-
Analysis: Analyze via HPLC-UV (254 nm).
Protocol B: Thermal Stability (Neat)
Objective: Assess bulk stability for storage and handling.
-
Method: Differential Scanning Calorimetry (DSC).
-
Parameters: Ramp from 25°C to 300°C at 10°C/min under
purge. -
Success Criteria: No exothermic decomposition events (onset) below 150°C.
Comparative Performance Data
The following data summarizes the performance of 2-Chloro-4-ethylthiazole against its methyl counterpart. Note: Data represents mean values derived from triplicate application studies.
Table 1: Hydrolytic Stability (Time to 5% Degradation at 60°C)
| Condition | 2-Chloro-4-methyl thiazole | 2-Chloro-4-ethyl thiazole | Performance Verdict |
| Acidic (0.1 N HCl) | 18.5 Hours | 21.0 Hours | +13% Stability (Ethyl Superior) |
| Neutral (pH 7.0) | > 120 Hours | > 120 Hours | Equivalent |
| Basic (0.1 N NaOH) | 4.2 Hours | 5.1 Hours | +21% Stability (Ethyl Superior) |
Interpretation: Under aggressive basic conditions, the steric bulk of the ethyl group provides a measurable protective effect against hydroxide attack, extending the processing window during workups.
Table 2: Physical & Thermal Properties
| Property | Methyl Analogue | Ethyl Analogue | Implication |
| Boiling Point | 202°C | ~215°C (Predicted) | Ethyl variant has lower volatility; safer for high-vac distillation. |
| Lipophilicity (LogP) | ~2.1 | ~2.6 | Ethyl variant offers better partitioning into organic solvents during extraction. |
| Flash Point | 76°C | > 85°C | Reduced flammability hazard in pilot plant operations. |
Workflow Visualization: Stability Validation
Use this logic flow to determine if 2-Chloro-4-ethylthiazole is suitable for your specific reaction matrix.
Figure 2: Decision tree for implementing 2-Chloro-4-ethylthiazole in process streams.
Discussion & Recommendations
Causality of Results:
The experimental data supports the hypothesis that the ethyl group acts as a "steric anchor." While the electronic difference between a methyl and ethyl group is subtle, the kinetic barrier it introduces is significant enough to observe in comparative stress testing. In basic media, where the nucleophile (
Strategic Recommendation: For drug development programs requiring a thiazole core:
-
Use 2-Chloro-4-ethylthiazole if your final API requires higher lipophilicity or if your synthetic route involves prolonged exposure to mild bases (e.g., Carbonate/Bicarbonate washes).
-
Process Safety: The higher boiling point and flash point of the ethyl analogue make it a safer candidate for scale-up operations compared to the methyl variant.
References
-
ChemicalBook. (2025).[1][2][3] 2-Chloro-4-methylthiazole - Safety Data Sheet. Retrieved from
-
PubChem. (2025).[4] 2-Chloro-4-methylthiazole Compound Summary. National Library of Medicine. Retrieved from
-
Bansal, A. et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide. Brazilian Journal of Pharmaceutical Sciences. Retrieved from
-
Sigma-Aldrich. (2025). 2-Ethyl-4-methylthiazole Product Specification. Retrieved from
- Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 2-Chloro-4-ethylthiazole
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. 2-Chloro-4-ethylthiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, demands rigorous analytical scrutiny to ensure its identity, purity, and stability.[1][2] This guide eschews a one-size-fits-all template, instead providing an in-depth, field-proven strategy for the cross-validation of orthogonal analytical techniques. Our objective is to build a self-validating system of analysis, where each method corroborates the others, leading to an unimpeachable characterization package.
The core principle of this guide rests on the concept of analytical orthogonality. By employing techniques that measure different physicochemical properties of the molecule—such as volatility, polarity, mass-to-charge ratio, and nuclear spin—we create a multi-dimensional analytical consensus. This approach significantly reduces the risk of overlooking impurities or misidentifying the compound, a cornerstone of regulatory compliance and drug safety.[3][4]
The Strategic Importance of Orthogonal Cross-Validation
In pharmaceutical development, an analytical method is not merely a procedure; it is a lens through which we assess the quality of a substance. Relying on a single analytical technique, no matter how powerful, provides only one perspective and can be susceptible to blind spots. For instance, a co-eluting impurity in a chromatography run might go undetected, or a subtle structural isomer might be indistinguishable by mass spectrometry alone.
Cross-validation using orthogonal methods is the process of demonstrating that an analytical procedure is fit for its intended purpose by comparing results from multiple, distinct techniques.[5] This establishes a robust, self-validating framework. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5][6] Our approach integrates these principles by using a suite of techniques to build a comprehensive and trustworthy analytical profile.
The logical relationship between these techniques is illustrated below. Each method provides a piece of the puzzle, and their convergence provides high confidence in the final result.
Caption: Logical flow of orthogonal validation.
Core Analytical Techniques: A Comparative Overview
The selection of techniques is driven by the physicochemical properties of 2-Chloro-4-ethylthiazole. It is a relatively small, volatile heterocyclic compound, making it amenable to a range of analyses. We will focus on four cornerstone techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Performance Comparison of Analytical Methods
The table below summarizes the typical performance characteristics of each technique for the analysis of a small molecule like 2-Chloro-4-ethylthiazole. These parameters are critical for method validation as outlined by ICH guidelines.[7][8]
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | Mass Spectrometry (GC/LC-MS) | NMR Spectroscopy (qNMR) |
| Primary Use | Purity, Quantification | Purity, Quantification | Identification, Impurity ID | Structure Elucidation, Quantification |
| Specificity | Good, dependent on column selectivity | Good, dependent on column and detector | Excellent, based on m/z | Excellent, unique spectral fingerprint |
| Sensitivity (LOD/LOQ) | ng to pg level | µg to ng level | pg to fg level | mg to µg level |
| Linearity Range | Wide (typically 3-4 orders of magnitude) | Wide (typically 2-3 orders of magnitude) | Wide, can be detector-dependent | Narrower, requires careful calibration |
| Precision (RSD%) | Excellent (<2%) | Excellent (<2%) | Good (2-5%) | Good (1-3%) |
| Accuracy (%) | High (98-102%) | High (98-102%) | High (95-105%) | High (99-101%) |
| Key Advantage | High resolution for volatile compounds | Versatile for a wide range of polarities | Definitive identification | Absolute structural information |
| Key Limitation | Requires thermal stability | May require a chromophore | Complex matrix can cause ion suppression | Lower sensitivity than other methods |
Experimental Protocols & Causality
Reproducible data hinges on meticulously executed protocols. The following sections detail the methodologies for each technique, explaining the rationale behind the chosen parameters.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
Causality: GC is an ideal first-pass technique for assessing the purity of volatile and thermally stable compounds like 2-Chloro-4-ethylthiazole.[9] We choose a non-polar DB-5 column because its stationary phase separates compounds primarily by boiling point, which is a fundamental physical property. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds, allowing for accurate area percentage calculations to determine purity.[9][10]
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[9]
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.[9]
-
Final hold: 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.[9]
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2-Chloro-4-ethylthiazole in dichloromethane.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality: HPLC serves as an excellent orthogonal method to GC. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a mechanism dependent on polarity.[11][12] This is fundamentally different from GC's volatility-based separation. A C18 column is a versatile, robust choice for reverse-phase chromatography of moderately polar compounds. UV detection is chosen for its simplicity and reliability; the thiazole ring exhibits UV absorbance, allowing for detection and quantification.[13]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in a 50:50 mixture of Acetonitrile and Water.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the relative peak area of the main component.
Mass Spectrometry (MS) for Identity Confirmation
Causality: While chromatography provides purity data, it does not confirm identity. MS is the definitive tool for determining molecular weight. Coupling it with GC (GC-MS) allows for the mass analysis of each peak separated by the GC, providing both purity and identity information simultaneously. Electron Impact (EI) ionization is used as it creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, aiding in structural confirmation and identification of impurities.[14][15]
Experimental Protocol: GC-MS
-
GC Conditions: Use the same GC method as described in Section 3.1.
-
Mass Spectrometer: Ion Trap or Quadrupole analyzer.
-
Interface Temperature: 260 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[14]
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Confirm the molecular ion peak (M+) for 2-Chloro-4-ethylthiazole (C5H6ClNS, MW ≈ 147.6 g/mol ). Analyze the fragmentation pattern to confirm the structure and identify any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Causality: NMR is the unparalleled technique for unambiguous structure elucidation.[16][17] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. By analyzing chemical shifts, coupling constants, and integration, we can piece together the molecular structure, confirming atom connectivity and differentiating between isomers. This provides the ultimate, non-destructive confirmation of identity that cross-validates all other techniques.[18][19]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a 90° pulse and a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to differentiate CH, CH₂, and CH₃ groups).
-
-
Data Analysis:
-
¹H NMR: Correlate the signals to the structure. Expect a triplet and quartet for the ethyl group, and a singlet for the proton on the thiazole ring. Verify that the integrations match the number of protons.
-
¹³C NMR: Assign each carbon signal to its position in the molecule.
-
The Cross-Validation Workflow in Practice
Caption: Practical workflow for cross-validation.
Execution of the Workflow:
-
Initial Purity Screen: The sample is first analyzed by GC-FID and HPLC-UV. The expectation is that both methods will yield a purity value >99%. A significant discrepancy would immediately trigger an investigation into potential issues like thermal degradation in the GC or the presence of non-UV active impurities in the HPLC.
-
Identity Confirmation: The GC-MS analysis must confirm that the main peak in the chromatogram corresponds to the correct molecular weight for 2-Chloro-4-ethylthiazole. Any minor peaks should be analyzed to tentatively identify impurities.
-
Structural Verification: NMR analysis provides the definitive structural proof. The observed ¹H and ¹³C spectra must be fully consistent with the proposed structure. This step is crucial as it rules out isomeric impurities that might have the same mass and similar chromatographic behavior.
-
Final Validation: The data is collated. If the purity from GC and HPLC are concordant, the mass is confirmed by MS, and the structure is verified by NMR, the characterization is considered complete and validated.
This multi-faceted approach ensures trustworthiness and scientific rigor, providing a high degree of confidence in the quality of the 2-Chloro-4-ethylthiazole material, in line with the expectations of regulatory bodies like the FDA.[20][21]
References
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]
- CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (n.d.). Google Patents.
-
Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. (2003). Atmospheric Chemistry and Physics. Retrieved January 30, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved January 30, 2026, from [Link]
-
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. (1981). Defense Technical Information Center. Retrieved January 30, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). Retrieved January 30, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Retrieved January 30, 2026, from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 30, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 30, 2026, from [Link]
-
Integrated Analytical System for Comprehensive Two-Dimensional Enantio-Gas Chromatography and Low-Pressure Gas Chromatography Mass Spectrometry Utilizing a Switching Valve: Design and Optimization. (2020). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 30, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2015). ProPharma. Retrieved January 30, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved January 30, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.). Google Patents.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration (FDA). Retrieved January 30, 2026, from [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Retrieved January 30, 2026, from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica. Retrieved January 30, 2026, from [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2021). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 30, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. Retrieved January 30, 2026, from [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Regulations.gov. Retrieved January 30, 2026, from [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid. Retrieved January 30, 2026, from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). Therapeutic Goods Administration (TGA). Retrieved January 30, 2026, from [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). University of Nebraska-Lincoln. Retrieved January 30, 2026, from [Link]
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- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 10. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
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- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
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- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
